Palmitoleic Acid-d14
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-VXXNRCPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Research Applications of Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palmitoleic Acid-d14 is a deuterated, stable isotope-labeled (SIL) analog of palmitoleic acid, an omega-7 monounsaturated fatty acid of significant interest in metabolic research. Due to its chemical and physical similarity to the endogenous compound, coupled with its distinct mass, this compound serves as an indispensable tool in advanced analytical and metabolic studies. Its primary applications are as an internal standard for highly accurate quantification of palmitoleic acid via isotope dilution mass spectrometry and as a tracer to investigate metabolic pathways, including fatty acid uptake, elongation, and incorporation into complex lipids. This guide details the core principles of its use, provides standardized experimental protocols, and presents relevant quantitative data for its application in a research setting.
Core Applications of this compound
Internal Standard for Accurate Quantification by Stable Isotope Dilution (SID)
The most prevalent use of this compound is as an internal standard for the precise measurement of endogenous palmitoleic acid in biological matrices such as plasma, serum, cells, and tissues.[1][2] The technique, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), is considered the gold standard for quantitative analysis.[3]
The principle relies on adding a known quantity of this compound to a sample at the earliest stage of preparation.[4] Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same loss during extraction, derivatization, and ionization. By measuring the ratio of the mass spectrometer signal from the endogenous (light) palmitoleic acid to the deuterated (heavy) standard, one can calculate the exact amount of the endogenous compound, effectively nullifying variations in sample recovery and instrument response.[3] This method provides superior accuracy and precision compared to other quantification techniques.
Tracer for Metabolic Flux Analysis
Stable isotopes like deuterium (²H) are powerful tools for metabolic flux analysis, which studies the rates of metabolic reactions. By introducing this compound into a biological system (e.g., cell culture or animal model), researchers can trace the journey of the deuterium label as the fatty acid is metabolized.
This approach allows for the investigation of:
-
Fatty Acid Elongation and Desaturation: Tracking the conversion of palmitoleic acid into other fatty acid species.
-
Incorporation into Complex Lipids: Measuring the rate at which palmitoleic acid is esterified into triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).
-
Phospholipid Remodeling: Studying the dynamics of the Lands' cycle, where fatty acids on the glycerol backbone of phospholipids are swapped.
Detecting the d14-label in downstream metabolites provides direct evidence of metabolic pathways and allows for the quantification of their flux, offering critical insights into the dynamic regulation of lipid metabolism.
Experimental Protocols and Data
Protocol: Quantification of Palmitoleic Acid in Human Plasma via LC-MS/MS
This protocol provides a standard methodology for the analysis of free palmitoleic acid.
1. Materials and Reagents:
-
Human Plasma (collected in K2-EDTA tubes)
-
This compound Internal Standard Solution (e.g., 10 µg/mL in ethanol)
-
Palmitoleic Acid Certified Standard for calibration curve
-
LC-MS Grade: Acetonitrile, Isopropanol, Methanol, Water, Formic Acid, Ammonium Acetate
-
Methyl-tert-butyl ether (MTBE)
2. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the this compound internal standard solution. Vortex briefly.
-
Add 225 µL of cold methanol and vortex for 10 seconds.
-
Add 750 µL of cold MTBE and shake vigorously for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes. Two distinct phases will form.
-
Carefully transfer 500 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) Isopropanol:Acetonitrile for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
Quantitative data for a typical LC-MS/MS method are summarized below. Parameters may require optimization based on the specific instrumentation used.
| Table 1: Chromatographic Conditions | |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 55% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5-10 µL |
| Column Temperature | 40-50°C |
| Table 2: Mass Spectrometry Conditions | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Compound | Precursor Ion (Q1) m/z |
| Palmitoleic Acid | 253.2 |
| This compound | 267.3 |
| Key Parameters | Optimize spray voltage, gas flows, and collision energy |
Note: The precursor ion represents the deprotonated molecule [M-H]⁻. The product ion can be the same for a pseudo-MRM transition or a specific fragment ion generated by collision-induced dissociation.
Application in Signaling Pathway Research
Palmitoleic acid is not merely a component of fats but also a signaling molecule, or "lipokine," that actively regulates metabolic processes. Research has demonstrated its beneficial effects on increasing insulin sensitivity, suppressing inflammation, and preventing hepatic steatosis.
Accurate quantification of palmitoleic acid levels using this compound is therefore critical in studies aiming to understand its role in cellular signaling. For example, researchers can precisely measure changes in circulating or tissue-specific palmitoleic acid in response to dietary interventions, drug treatments, or in disease states like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This allows for a direct correlation between the concentration of this lipokine and the activation state of downstream signaling pathways, such as those involving AMPK and insulin receptor signaling.
References
- 1. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
Palmitoleic Acid-d14 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has emerged as a significant bioactive lipid molecule, or "lipokine," that plays a crucial role in regulating systemic metabolism.[1][2] It is synthesized endogenously through de novo lipogenesis (DNL), primarily in the liver and adipose tissue, from its saturated precursor, palmitic acid.[3][4] Palmitoleic acid has been shown to enhance insulin sensitivity in muscle, regulate hepatic lipid metabolism, and possess anti-inflammatory properties.[5] Given its central role in metabolic health, understanding the dynamics of its synthesis, storage, and utilization is of paramount interest in the development of therapies for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Stable isotope-labeled tracers are powerful tools for elucidating the kinetics of metabolic pathways in vivo and in vitro. Palmitoleic Acid-d14, a deuterated variant of palmitoleic acid, serves as an ideal tracer for metabolic studies. Its distinct mass allows for sensitive and specific quantification by mass spectrometry, enabling researchers to trace its incorporation into various lipid species and measure its metabolic flux through different pathways without the safety concerns associated with radioisotopes.
This technical guide provides a comprehensive overview of the application of this compound as a tracer in metabolic research. It details experimental protocols, summarizes quantitative data from analogous tracer studies, and visualizes key metabolic and signaling pathways.
De Novo Lipogenesis and Palmitoleic Acid Synthesis
Palmitoleic acid is a direct product of the de novo lipogenesis (DNL) pathway. This pathway converts excess carbohydrates into fatty acids. The initial product of DNL is palmitic acid (16:0), which is then desaturated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) to form palmitoleic acid (16:1n7).
Experimental Protocols for Metabolic Tracer Studies
While specific published protocols detailing the use of this compound are limited, the following methodologies are based on established principles of stable isotope tracer studies with fatty acids and analogous studies using other labeled forms of palmitoleic acid.
In Vitro Tracer Studies: Incorporation into Cellular Lipids
This protocol is adapted from studies using 13C- and 3H-labeled palmitoleic acid to trace its incorporation into different lipid classes in cell culture.
Objective: To quantify the incorporation of this compound into various lipid species (e.g., triglycerides, phospholipids, cholesterol esters) in a cell line of interest (e.g., hepatocytes, adipocytes).
Materials:
-
This compound (Cayman Chemical, Item No. 9000431 or similar)
-
Cell line of interest (e.g., HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
Lipid extraction solvents (e.g., chloroform, methanol, hexane, isopropanol)
-
Internal standards for lipid classes (e.g., deuterated or 13C-labeled lipid standards)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to facilitate its solubility in the culture medium.
-
Incubate the cells with the this compound-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours). The final concentration of the tracer should be optimized based on the cell type and experimental goals.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove any unincorporated tracer.
-
Lyse the cells and extract total lipids using a standard method such as the Folch or Bligh-Dyer method.
-
Add a cocktail of internal standards for different lipid classes prior to extraction to correct for extraction efficiency and instrument variability.
-
-
Sample Analysis by LC-MS/MS:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Separate the different lipid classes using liquid chromatography.
-
Detect and quantify the native and d14-labeled lipid species using mass spectrometry in multiple reaction monitoring (MRM) or full scan mode.
-
-
Data Analysis:
-
Calculate the enrichment of this compound in each lipid class by determining the ratio of the d14-labeled species to the corresponding unlabeled species.
-
Determine the rate of incorporation of the tracer into each lipid pool.
-
In Vivo Tracer Studies: Metabolic Flux Analysis
This protocol outlines a general approach for an in vivo study using a constant infusion of this compound, based on principles of tracer dilution and incorporation models.
Objective: To determine the whole-body and tissue-specific turnover rate of palmitoleic acid and its incorporation into plasma lipid pools.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle for infusion (e.g., saline with BSA)
-
Animal model (e.g., mouse, rat)
-
Infusion pump and catheters
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimate animals to the experimental conditions.
-
For studies requiring a steady state, fast the animals overnight.
-
Surgically implant catheters for tracer infusion and blood sampling.
-
-
Tracer Infusion:
-
Prepare the this compound infusion solution in a sterile vehicle.
-
Administer a primed-continuous infusion of the tracer to achieve a rapid and stable isotopic enrichment in the plasma.
-
The infusion rate and duration should be optimized based on the animal model and the specific metabolic questions being addressed.
-
-
Blood and Tissue Sampling:
-
Collect blood samples at baseline (before infusion) and at multiple time points during the infusion to monitor the isotopic enrichment of palmitoleic acid in plasma free fatty acids and various lipid fractions (e.g., VLDL-triglycerides).
-
At the end of the infusion, collect tissues of interest (e.g., liver, adipose tissue, muscle) for analysis of tracer incorporation.
-
-
Sample Processing and Analysis:
-
Separate plasma and extract lipids from plasma and tissues as described in the in vitro protocol.
-
Analyze the isotopic enrichment of this compound in the relevant lipid pools by LC-MS/MS.
-
-
Kinetic Modeling:
-
Use tracer dilution models to calculate the rate of appearance (Ra) of palmitoleic acid in the plasma.
-
Employ tracer incorporation models to determine the fractional synthetic rate (FSR) of lipid pools such as VLDL-triglycerides.
-
Data Presentation: Quantitative Insights from Labeled Fatty Acid Studies
The following tables summarize quantitative data from studies that have used labeled fatty acids to investigate metabolic pathways. While not specific to this compound, they provide a framework for the types of data that can be generated.
Table 1: Incorporation of 13C-Palmitic Acid and 13C-Palmitoleic Acid into Lipid Classes in HepG2 Cells
| Lipid Class | 13C-Palmitic Acid Incorporation (nmol/mg protein) | 13C-Palmitoleic Acid Incorporation (nmol/mg protein) |
| Phosphatidylcholine (PC) | 1.5 ± 0.2 | 2.0 ± 0.3 |
| Phosphatidylethanolamine (PE) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Triglycerides (TG) | 10.2 ± 1.5 | 15.8 ± 2.1 |
| Diacylglycerols (DG) | 0.5 ± 0.1 | 0.9 ± 0.1 |
| Ceramides (Cer) | 0.3 ± 0.05 | Not Reported |
Data are presented as mean ± SD after 16 hours of incubation.
Table 2: Fatty Acid Oxidation Rates in Humans on Different Diets
| Dietary Group | Fed State Fat Oxidation Rate (mg·kg FFM-1·min-1) |
| High Palmitic Acid Diet | 0.0005 ± 0.0001 |
| High Oleic Acid Diet | 0.0008 ± 0.0001 |
Data are presented as mean ± SEM.
Signaling Pathways Influenced by Palmitoleic Acid
Palmitoleic acid is recognized as a lipokine that can influence several key signaling pathways involved in metabolism and inflammation.
AMPK Activation: Palmitoleic acid has been shown to activate AMP-activated protein kinase (AMPK) in adipocytes. Activated AMPK can increase glucose uptake and fatty acid oxidation.
PPARα Activation: As a fatty acid, palmitoleic acid can act as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.
Suppression of Inflammation: Palmitoleic acid can suppress inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.
Conclusion
This compound is a valuable tool for researchers investigating the complex roles of this lipokine in metabolic health and disease. By employing stable isotope tracer methodologies, scientists can gain quantitative insights into the dynamics of palmitoleic acid metabolism, from its synthesis via de novo lipogenesis to its incorporation into complex lipids and its influence on key signaling pathways. The experimental frameworks and data presented in this guide provide a solid foundation for designing and interpreting studies that will further unravel the therapeutic potential of targeting palmitoleic acid metabolism.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isotopic Labeling with Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Palmitoleic Acid-d14 as a stable isotope tracer to investigate lipid metabolism. It covers the core principles, detailed experimental protocols, and the analysis of its effects on key signaling pathways. This document is intended to serve as a practical resource for designing and implementing metabolic studies utilizing deuterated palmitoleic acid.
Introduction to Isotopic Labeling with this compound
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems. Palmitoleic acid (16:1n-7), a monounsaturated omega-7 fatty acid, has garnered significant interest as a "lipokine," a lipid hormone that can influence systemic metabolic regulation. It has been implicated in modulating insulin sensitivity, inflammation, and hepatic lipid accumulation. This compound is a deuterated form of palmitoleic acid, where 14 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it heavier than its endogenous counterpart, allowing for its detection and quantification by mass spectrometry. By introducing this compound into cell cultures or animal models, researchers can track its incorporation into complex lipids, such as triglycerides and phospholipids, and elucidate its metabolic pathways and signaling effects.
Data Presentation: Quantitative Analysis of this compound Incorporation
The following table summarizes representative data from a time-course experiment tracking the incorporation of this compound into major lipid classes in cultured hepatocytes. This data is synthesized based on typical fatty acid metabolism patterns observed in published literature and serves as an illustrative example.
| Time Point (hours) | This compound Enrichment in Total Fatty Acids (%) | This compound Incorporation into Triglycerides (nmol/mg protein) | This compound Incorporation into Phospholipids (nmol/mg protein) |
| 0 | 0 | 0 | 0 |
| 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 3.1 ± 0.4 |
| 4 | 38.7 ± 3.5 | 25.3 ± 2.1 | 9.8 ± 1.1 |
| 8 | 52.1 ± 4.2 | 48.9 ± 3.7 | 15.2 ± 1.5 |
| 12 | 58.9 ± 5.1 | 65.7 ± 5.4 | 18.6 ± 1.9 |
| 24 | 62.5 ± 5.5 | 78.2 ± 6.1 | 20.3 ± 2.2 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Hepatocytes with this compound
Objective: To trace the incorporation of this compound into intracellular lipid species in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Lipid extraction solvents: Chloroform, Methanol, Water (HPLC grade)
-
Internal standards for mass spectrometry (e.g., C17:0-containing lipids)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to BSA. Briefly, evaporate the ethanol from the this compound solution under a stream of nitrogen. Resuspend the fatty acid in a small volume of ethanol and then dilute with DMEM containing 2% fatty acid-free BSA to the desired final concentration (e.g., 100 µM).
-
Labeling Experiment: When cells reach 80-90% confluency, replace the growth medium with the this compound labeling medium. Incubate for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet by centrifugation.
-
Perform a Bligh-Dyer lipid extraction: Add a 2:1 methanol:chloroform mixture to the cell pellet, vortex thoroughly, and incubate on ice.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For analysis of fatty acid composition, transesterify the lipids to fatty acid methyl esters (FAMEs) using methanolic HCl.
-
For intact lipid analysis, resuspend the lipid extract in an appropriate solvent for LC-MS/MS.
-
-
Mass Spectrometry Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) for FAMEs or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for intact lipids to determine the isotopic enrichment of this compound in different lipid species.
Protocol 2: In Vivo Administration of this compound to Mice
Objective: To investigate the metabolic fate of this compound in a mouse model.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Equipment for oral gavage
-
Anesthesia
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Tracer Administration: Prepare a solution of this compound in corn oil. Administer a single dose of this compound (e.g., 10 mg/kg body weight) to mice via oral gavage.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours) post-administration, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.
-
Tissue Harvesting: At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).
-
Sample Processing:
-
Separate plasma from blood by centrifugation.
-
Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction and Analysis: Extract lipids from plasma and homogenized tissues using the Folch method. Analyze the lipid extracts by GC-MS or LC-MS/MS to quantify the enrichment of this compound in various lipid fractions.
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Tracing
Commercial Suppliers and Technical Guide for Palmitoleic Acid-d14
An In-depth Technical Resource for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and technical specifications of Palmitoleic Acid-d14, a deuterated internal standard crucial for the accurate quantification of palmitoleic acid in various biological matrices. It is intended for researchers, scientists, and professionals involved in drug development and metabolic research.
Introduction to this compound
Palmitoleic acid (16:1n7) is an omega-7 monounsaturated fatty acid that has garnered significant interest for its role as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis. It is associated with improved insulin sensitivity and reduced inflammation.[1][2][3] this compound serves as an essential tool for researchers, enabling precise and accurate measurement of endogenous palmitoleic acid levels through mass spectrometry-based techniques. The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the naturally occurring analyte.
Commercial Availability
Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key information for sourcing this internal standard.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |
| Cayman Chemical | This compound | 184708-66-5 | C₁₆H₁₆D₁₄O₂ | 268.4 | ≥99% deuterated forms (d₁-d₁₄) | Solution in ethanol |
| Santa Cruz Biotechnology | This compound | 184708-66-5 | C₁₆H₁₆D₁₄O₂ | 268.41 | - | - |
Note: Product specifications and availability are subject to change. Please refer to the supplier's website for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid | [4][5] |
| Synonyms | FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14, n-7 Palmitoleate-d14 | |
| Appearance | Solution in ethanol | |
| Storage Temperature | -20°C | |
| Stability | ≥ 1 year at -20°C |
Experimental Protocols
The accurate quantification of palmitoleic acid in biological samples is critical for understanding its physiological roles. The use of a deuterated internal standard like this compound is a standard practice in mass spectrometry-based lipidomics.
Protocol: Quantification of Palmitoleic Acid in Plasma using GC-MS
This protocol outlines a general procedure for the extraction and analysis of fatty acids from plasma, utilizing a deuterated internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.
-
Add a mixture of chloroform:methanol (2:1, v/v) to the plasma sample for lipid extraction.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Fatty Acid Methylation:
-
To the dried lipid extract, add a solution of 14% boron trifluoride in methanol.
-
Heat the mixture at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add water and hexane to the mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
3. GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the different FAMEs based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer detects and quantifies the FAMEs based on their mass-to-charge ratio.
-
The concentration of endogenous palmitoleic acid is determined by comparing the peak area of its corresponding FAME to the peak area of the this compound FAME internal standard.
Signaling Pathways of Palmitoleic Acid
Palmitoleic acid has been shown to exert its metabolic effects through the activation of key signaling pathways, primarily involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).
AMPK Activation Pathway
Palmitoleic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK in tissues like skeletal muscle and liver leads to increased glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity.
PPARα Signaling Pathway
Palmitoleic acid can also activate PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. PPARα activation by palmitoleic acid in the liver stimulates the expression of genes involved in fatty acid uptake and oxidation.
Logical Workflow for a Typical Research Application
The following diagram illustrates a typical workflow for a research study investigating the effects of a novel compound on palmitoleic acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
Palmitoleic Acid-d14 certificate of analysis explained
An In-Depth Technical Guide to the Certificate of Analysis for Palmitoleic Acid-d14
For researchers, scientists, and professionals in drug development, understanding the nuances of a Certificate of Analysis (CofA) for a deuterated internal standard like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed breakdown of the information presented in a typical CofA, supported by data tables, experimental methodologies, and visual diagrams to clarify complex concepts.
Compound Identification and Specifications
A Certificate of Analysis begins by unequivocally identifying the compound. This section provides the fundamental chemical and physical properties of this compound.
| Property | Specification | Source |
| Formal Name | (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid | [1][2] |
| CAS Number | 184708-66-5 | [1][3][4] |
| Molecular Formula | C16H16D14O2 | |
| Formula Weight | 268.4 | |
| Synonyms | FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14, n-7 Palmitoleate-d14, Palmitoleate-d14, cis-Palmitoleic Acid-d14 |
Purity and Isotopic Enrichment
This is arguably the most critical section of the CofA for a deuterated standard. It quantifies the purity of the compound and the extent of deuterium incorporation. These values are essential for accurate quantification in mass spectrometry-based assays.
| Parameter | Specification | Significance | Source |
| Chemical Purity | ≥98% (Palmitoleic acid) | Ensures that the analytical signal is primarily from the target analyte and not from impurities. | |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d14); ≤1% d0 | A high level of deuterium incorporation is crucial to differentiate the internal standard from the endogenous (unlabeled) analyte. The low percentage of the d0 form (unlabeled) minimizes interference with the measurement of the natural analyte. |
Physical and Storage Information
Proper handling and storage are vital to maintain the integrity of the standard.
| Parameter | Specification |
| Supplied as | A 1 mg/ml solution in ethanol |
| Storage | -20°C |
| Stability | ≥ 1 year |
Source:
Experimental Protocols
While a specific CofA may not detail every step of the analysis, the following represents a typical workflow for the quality control of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment
GC-MS is a common technique for analyzing fatty acids. It separates the compound from potential impurities and provides information on its mass, which confirms its identity and isotopic enrichment.
Methodology:
-
Derivatization: Fatty acids are often converted to more volatile esters, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This is typically achieved by heating the sample with a reagent like 2% sulfuric acid in methanol.
-
Gas Chromatography: The FAME sample is injected into a gas chromatograph. The sample is vaporized and carried by an inert gas through a long, thin column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated compounds exit the GC column, they enter the mass spectrometer. They are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The detector measures the abundance of each ion.
-
Data Analysis: The resulting mass spectrum for this compound will show a molecular ion peak corresponding to its deuterated mass. The purity is determined by comparing the area of the main peak to the areas of any impurity peaks. The isotopic enrichment is calculated by examining the distribution of isotopic peaks around the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is another powerful technique used for the quantification of fatty acids in complex biological samples. Deuterated standards like this compound are essential for accurate quantification using this method.
Methodology:
-
Sample Preparation: The biological sample (e.g., plasma, tissue homogenate) is subjected to an extraction procedure, such as solid-phase extraction or protein precipitation, to isolate the lipids.
-
Internal Standard Spiking: A known amount of this compound is added to the sample extract.
-
Liquid Chromatography: The sample is injected into a liquid chromatograph, where the fatty acids are separated on a column.
-
Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized and enter the mass spectrometer. In MS/MS, a specific parent ion (e.g., the molecular ion of palmitoleic acid) is selected, fragmented, and a specific fragment ion is detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
-
Quantification: The ratio of the signal from the endogenous palmitoleic acid to the signal from the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. The internal standard corrects for variations in sample preparation and instrument response.
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the quality control and certification of a deuterated standard like this compound.
Caption: Quality control workflow for this compound.
Palmitoleic Acid Signaling Pathway
For researchers in drug development, understanding the biological context of palmitoleic acid is crucial. Palmitoleic acid is not just a component of fats but also a signaling molecule, or "lipokine," involved in various metabolic pathways. One key pathway is the mTOR signaling pathway, which regulates cell growth and metabolism.
References
An In-depth Technical Guide on the Role of Palmitoleic Acid-d14 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate measurement of lipid species is paramount to understanding complex biological processes in health and disease. Stable isotope-labeled compounds are indispensable tools in this pursuit, and Palmitoleic Acid-d14, a deuterated form of the monounsaturated omega-7 fatty acid, has emerged as a critical internal standard for quantification. This technical guide provides a comprehensive overview of the role of this compound in lipidomics research, with a focus on its application, relevant experimental protocols, and the signaling pathways of its non-deuterated counterpart.
While deuterated fatty acids can also serve as tracers for metabolic flux analysis, the current body of published research primarily utilizes this compound as an internal standard for the accurate quantification of endogenous palmitoleic acid and other fatty acids. This guide will focus on this primary application while also discussing the broader context of fatty acid metabolism and signaling.
Core Applications of this compound
The primary role of this compound in lipidomics is as an internal standard in mass spectrometry-based quantification.[1] Due to its chemical similarity to endogenous palmitoleic acid, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, its increased mass due to the 14 deuterium atoms allows it to be distinguished from the unlabeled analyte. This allows for the correction of variability in sample extraction, processing, and instrument response, leading to highly accurate and precise quantification of palmitoleic acid in various biological matrices.[2]
Key applications include:
-
Accurate Quantification: Enables the precise measurement of palmitoleic acid concentrations in plasma, tissues, and cell cultures.
-
Method Validation: Used to validate the accuracy and precision of analytical methods for fatty acid analysis.
-
Comparative Lipidomics: Facilitates reliable comparisons of palmitoleic acid levels between different experimental groups.
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to mass spectrometry analysis.
Sample Preparation and Lipid Extraction
A robust and reproducible lipid extraction method is crucial for accurate lipid analysis. The Folch and Bligh-Dyer methods are two of the most common protocols used.[3][4]
Protocol: Modified Folch Extraction for Plasma or Serum
-
Sample Spiking: To a 100 µL plasma or serum sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of endogenous palmitoleic acid.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of 9:1 methanol:chloroform).
Fatty Acid Derivatization (for GC-MS Analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).
Protocol: FAME Derivatization
-
Reagent Addition: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubation: Cap the tube tightly and heat at 80°C for 1 hour.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
-
Collection: Centrifuge at 1,000 x g for 5 minutes and collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane for GC-MS injection.
Mass Spectrometry Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of fatty acids. The choice of instrument will depend on the specific requirements of the study.
Typical LC-MS/MS Parameters for Fatty Acid Analysis:
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acids |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Palmitoleic Acid) | m/z 253.2 |
| Product Ion (Palmitoleic Acid) | m/z 253.2 (for quantification) |
| Precursor Ion (this compound) | m/z 267.3 |
| Product Ion (this compound) | m/z 267.3 (for internal standard) |
| Collision Energy | Optimized for each transition |
Typical GC-MS Parameters for FAME Analysis:
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Ramped from a low temperature (e.g., 100°C) to a high temperature (e.g., 250°C) |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (Palmitoleic Acid Methyl Ester) | m/z 268 (molecular ion), and other characteristic fragments |
| Monitored Ions (this compound Methyl Ester) | m/z 282 (molecular ion), and other characteristic fragments |
Data Presentation: The Utility of this compound in Quantitative Lipidomics
Table 1: Quantification of Palmitoleic Acid in Control and Treated Cells Using this compound as an Internal Standard
| Sample Group | Peak Area (Endogenous Palmitoleic Acid) | Peak Area (this compound) | Ratio (Endogenous/Internal Standard) | Calculated Concentration (µM) |
| Control 1 | 1,250,000 | 2,550,000 | 0.49 | 4.9 |
| Control 2 | 1,350,000 | 2,600,000 | 0.52 | 5.2 |
| Control 3 | 1,180,000 | 2,490,000 | 0.47 | 4.7 |
| Control Average | 0.49 | 4.9 | ||
| Treated 1 | 2,800,000 | 2,580,000 | 1.09 | 10.9 |
| Treated 2 | 3,100,000 | 2,620,000 | 1.18 | 11.8 |
| Treated 3 | 2,950,000 | 2,550,000 | 1.16 | 11.6 |
| Treated Average | 1.14 | 11.4 |
This is a hypothetical dataset for illustrative purposes.
Signaling Pathways and Biological Context
Palmitoleic acid is not merely a component of cellular lipids; it is also recognized as a "lipokine," a lipid hormone that can be released from adipose tissue to regulate metabolic processes in distant organs.[5] Understanding these signaling pathways is crucial for interpreting the results of lipidomics studies.
Palmitoleic Acid Biosynthesis and Incorporation into Triglycerides
Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). It is then incorporated into various lipid species, with a significant portion being stored in triglycerides (TAGs). The following diagram illustrates this process.
Caption: Biosynthesis of palmitoleic acid and its incorporation into triglycerides.
Palmitoleic Acid as a Lipokine: The PPARα/AMPK Signaling Pathway
As a lipokine, palmitoleic acid can exert its effects on peripheral tissues like the liver and skeletal muscle by activating key signaling pathways that regulate glucose and lipid metabolism. One of the primary pathways involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and AMP-activated Protein Kinase (AMPK).
References
- 1. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Methodological & Application
Application Notes and Protocols for Palmitoleic Acid-d14 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized as a lipokine that modulates various metabolic processes.[1][2][3] It plays a significant role in insulin sensitivity, β-cell proliferation, and the regulation of inflammatory responses.[1][2] Palmitoleic Acid-d14 is a deuterated form of palmitoleic acid, which serves as a stable isotope tracer for metabolic flux analysis and pharmacokinetic studies in cell culture systems. The incorporation of deuterium allows for the precise tracking of the uptake, metabolism, and downstream signaling effects of exogenous palmitoleic acid using mass spectrometry-based techniques. These application notes provide a detailed protocol for the use of this compound in cell culture to investigate its metabolic fate and impact on cellular signaling pathways.
Data Presentation
Table 1: Recommended Concentration Ranges of Palmitoleic Acid in Cell Culture
| Cell Type | Concentration Range (µM) | Observed Effects | Reference |
| Bovine Skeletal Muscle Satellite Cells | 50 - 200 | Promoted adipogenic differentiation | |
| Human Hepatocellular Carcinoma (HepG2) | 100 - 1500 | Increased SIRT1 expression at 1.5 mM, increased lipid accumulation | |
| Endometrial Cancer Cells (Ishikawa, ECC-1) | 10 - 100 | Inhibited cell proliferation, induced apoptosis | |
| Rat Pancreatic Islets | Not specified | Increased insulin secretion, protected β-cells from glucotoxicity |
Table 2: Summary of Palmitoleic Acid's Effects on Signaling Pathways
| Signaling Pathway | Key Proteins | Effect of Palmitoleic Acid | Cellular Outcome | Reference |
| mTOR Signaling | mTORC1, SREBP1c, FASN, SCD1 | Positive regulation | Promotes de novo lipogenesis | |
| PPARα/AMPK Pathway | PPARα, AMPK | Activation | Reduced lipid accumulation, increased insulin secretion | |
| Insulin Signaling | IRS-1, PI3K/AKT | Potentiation | Increased insulin sensitivity | |
| G Protein-Coupled Receptors | GPR40, GPR120 | Activation | Augments glucose-stimulated insulin secretion |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound to ensure its solubility and bioavailability in cell culture media. Fatty acids are poorly soluble in aqueous solutions and require a carrier protein like BSA for effective delivery to cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 100%
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture grade water
-
0.1 M NaOH
-
Water bath or heating block
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 100 mM).
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm the solution to 37°C to aid dissolution.
-
Complex Formation: a. In a sterile conical tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (typically between 3:1 and 6:1 fatty acid to BSA). c. A few drops of 0.1 M NaOH can be added to the fatty acid stock before addition to the BSA to facilitate saponification and binding. d. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the this compound-BSA complex solution through a 0.22 µm filter. b. Aliquot the solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Culture Treatment and Isotope Labeling
This protocol outlines the procedure for treating cultured cells with the this compound-BSA complex to trace its metabolic fate.
Materials:
-
Cultured cells of interest (e.g., HepG2, C2C12, 3T3-L1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Control vehicle (BSA solution without fatty acid)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the complete medium, wash with sterile PBS, and replace with serum-free medium. Incubate for 2-4 hours to synchronize the cells and reduce the background levels of unlabeled fatty acids.
-
Treatment: a. Prepare the final concentrations of this compound-BSA complex and the vehicle control by diluting the stock solutions in serum-free or complete medium. The final concentration of the fatty acid should be determined based on the cell type and experimental goals (refer to Table 1). b. Aspirate the starvation medium and add the medium containing the this compound-BSA complex or vehicle control to the respective wells. c. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Harvesting: a. After incubation, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS to remove any remaining treatment medium. c. Harvest the cells by scraping in ice-cold PBS or by using a cell lysis buffer compatible with downstream applications (e.g., lipid extraction or protein analysis). d. Centrifuge the cell suspension to pellet the cells, and store the cell pellets at -80°C until analysis.
Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry
This protocol provides a general workflow for extracting lipids from labeled cells and preparing them for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellets from Protocol 2
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Derivatization agent (e.g., methanolic HCl for FAMEs analysis)
-
GC-MS or LC-MS/MS system
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). b. Vortex vigorously and incubate at room temperature for 20 minutes to allow for lipid extraction. c. Add 0.9% NaCl solution to the mixture to induce phase separation. d. Centrifuge to separate the aqueous and organic phases. e. Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying and Derivatization (for GC-MS): a. Dry the extracted lipids under a gentle stream of nitrogen gas. b. For the analysis of fatty acid composition, transesterify the lipid extract to fatty acid methyl esters (FAMEs) by adding methanolic HCl and incubating at 60°C for 1 hour. c. Dry the FAMEs under nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
-
Mass Spectrometry Analysis: a. GC-MS: Analyze the FAMEs to determine the incorporation of deuterium into palmitoleic acid and its metabolic derivatives. The mass shift of 14 atomic mass units will distinguish this compound from its endogenous counterpart. b. LC-MS/MS: For a more comprehensive lipidomic analysis, the lipid extract can be directly analyzed by LC-MS/MS to identify and quantify various lipid species containing the deuterated fatty acid.
Mandatory Visualizations
Caption: Experimental workflow for this compound tracing in cell culture.
Caption: Key signaling pathways modulated by Palmitoleic Acid.
References
Application Notes and Protocols for Palmitoleic Acid-d14 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (POA), an omega-7 monounsaturated fatty acid, has garnered significant interest for its role as a lipokine with beneficial effects on glucose and lipid metabolism. It has been shown to improve insulin sensitivity, suppress inflammation, and modulate lipid profiles in various preclinical models. Palmitoleic Acid-d14 is a deuterated form of palmitoleic acid, which serves as a stable isotope tracer for in vivo metabolic studies. The use of such tracers allows for the precise tracking and quantification of the absorption, distribution, metabolism, and excretion (ADME) of palmitoleic acid, as well as its contribution to various metabolic pathways, such as de novo lipogenesis and fatty acid oxidation. These application notes provide an overview of the dosage and administration of this compound in animal studies and detailed protocols for its use as a metabolic tracer.
Data Presentation: Dosage Summary
The following table summarizes the dosages of non-deuterated palmitoleic acid used in various in vivo animal studies. The dosage for this compound as a tracer is expected to be in a similar range, depending on the specific research question and the sensitivity of the analytical methods. When used as a tracer, the amount of deuterated fatty acid should be sufficient to be detected above the natural background but not so high as to cause physiological effects on its own.
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings |
| Mice (C57BL/6J) | 300 mg/kg body weight/day | Oral gavage | 4 weeks | Attenuated body weight gain and reversed adipocyte hypertrophy in high-fat diet-induced obese mice.[1][2] |
| Mice (KK-Ay) | 300 mg/kg body weight/day | Oral gavage | 4 weeks | Improved hyperglycemia and hypertriglyceridemia, and increased insulin sensitivity.[3][4] |
| Mice (LDL receptor knock-out) | 5% (w/w) of diet | Dietary supplement | 12 weeks | Reduced atherosclerotic plaque area and improved plasma and hepatic lipid profiles.[5] |
| Mice | 50, 100, and 200 mg/kg body weight/day | Oral gavage | Not specified | Mitigated the hepatotoxic effects of high L-carnitine intake. |
| Obese Sheep | 10 mg/kg body weight/day | Intravenous infusion | Not specified | Upregulated AMPK expression in liver, adipose tissue, and muscle. |
Experimental Protocols
Protocol 1: Oral Administration of this compound for Metabolic Tracing in Mice
Objective: To trace the metabolic fate of orally administered palmitoleic acid.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, olive oil, or a solution with 0.5% carboxymethylcellulose)
-
C57BL/6J mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Metabolic cages for urine and feces collection (optional)
-
Analytical equipment for lipid extraction and mass spectrometry analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 25g mouse with a 0.25 mL gavage volume).
-
Ensure the solution is homogenous by vortexing or sonicating if necessary.
-
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.
-
Dosing:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Administer the this compound solution via oral gavage. Handle the animals gently to minimize stress.
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus bleeding. Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain). Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Urine and Feces: If using metabolic cages, collect urine and feces at specified intervals to analyze for deuterated metabolites.
-
-
Sample Analysis:
-
Lipid Extraction: Extract total lipids from plasma and tissue samples using a standard method such as the Folch or Bligh-Dyer method.
-
Mass Spectrometry: Analyze the isotopic enrichment of palmitoleic acid and its metabolites in the lipid extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Intravenous Administration of this compound for Studying Tissue Uptake and Metabolism
Objective: To investigate the direct tissue uptake and metabolism of palmitoleic acid, bypassing oral absorption.
Materials:
-
This compound
-
Vehicle suitable for intravenous injection (e.g., a solution containing 5% fatty acid-free bovine serum albumin (BSA) in sterile saline)
-
Animal model (e.g., rats or mice with jugular vein catheters)
-
Infusion pump
-
Syringes and needles
-
Analytical equipment for lipid extraction and mass spectrometry analysis
Procedure:
-
Animal Preparation: For chronic infusion studies, surgically implant a catheter into the jugular vein of the animals and allow for recovery. For acute studies, the injection can be performed via the tail vein in mice.
-
Preparation of Infusion Solution:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA. Briefly, dissolve this compound in a small amount of ethanol, and then add it dropwise to a continuously stirring BSA solution. Allow the complex to form.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Administration:
-
Bolus Injection: For rapid uptake studies, administer a single bolus injection of the this compound solution via the tail vein or catheter.
-
Continuous Infusion: For steady-state kinetic studies, use an infusion pump to deliver the this compound solution at a constant rate.
-
-
Sample Collection: Collect blood and tissue samples at predetermined time points as described in Protocol 1.
-
Sample Analysis: Perform lipid extraction and mass spectrometry analysis as described in Protocol 1 to determine the concentration and isotopic enrichment of this compound and its metabolites in various tissues.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Palmitoleic Acid
Palmitoleic acid has been shown to influence key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and the sterol regulatory element-binding protein-1c (SREBP-1c) pathways.
Caption: Signaling pathways modulated by Palmitoleic Acid.
Experimental Workflow for In Vivo Tracer Studies
The following diagram illustrates a typical workflow for an in vivo study using this compound as a tracer.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Palmitoleic Acid-d14 in Human Plasma
Introduction
Palmitoleic acid (16:1n7) is an omega-7 monounsaturated fatty acid that has garnered significant interest in biomedical research. It acts as a "lipokine," a lipid hormone that facilitates communication between different tissues to regulate systemic metabolism.[1] Emerging evidence suggests its role in improving insulin sensitivity and modulating inflammatory processes.[1][2] Palmitoleic acid is linked to several signaling pathways, including the mTOR and TLR4 pathways, which are crucial in cellular metabolism and immune responses.[2][3] Given its potential as a biomarker and therapeutic agent, accurate quantification in biological matrices is essential for clinical and preclinical studies.
This application note provides a detailed protocol for the quantification of Palmitoleic Acid-d14 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample extraction and ionization, ensuring high accuracy and precision.
Signaling Pathway of Palmitoleic Acid
Palmitoleic acid is involved in complex signaling networks that influence metabolic and inflammatory processes. One key pathway is the mTOR signaling cascade, which regulates de novo lipogenesis, including the synthesis of palmitoleic acid. Additionally, palmitoleic acid can modulate inflammatory responses by interacting with Toll-like receptor 4 (TLR4) signaling pathways.
Caption: Palmitoleic Acid Signaling Pathways.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Nitrogen Gas, High Purity
-
Microcentrifuge Tubes (1.5 mL)
-
Autosampler Vials
Sample Preparation Workflow
The following diagram illustrates the key steps in the sample preparation process.
Caption: Experimental Workflow for Sample Preparation.
Detailed Procedure
-
Sample Thawing: Thaw human plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation and LLE:
-
Add 150 µL of methanol to the plasma sample. Vortex for 10 seconds to precipitate proteins.
-
Add 1250 µL of MTBE.
-
-
Extraction: Vortex the mixture vigorously for 3 minutes.
-
Phase Separation: Centrifuge the tubes at 18,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper organic layer (approximately 1 mL) to a new microcentrifuge tube without disturbing the protein pellet.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of acetonitrile/water (1:1, v/v). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: (Example) 50% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be optimized for Palmitoleic Acid and this compound.
Data Presentation
Quantitative data should be summarized to evaluate the method's performance. The following tables provide a template for presenting validation data.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| Palmitoleic Acid | 1 - 1000 | >0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| Low QC | 5 | 98.5 | 4.2 |
| Mid QC | 50 | 101.2 | 3.1 |
| High QC | 500 | 99.8 | 2.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|---|
| Palmitoleic Acid | 92.3 | 95.7 |
Conclusion
This application note provides a robust and reliable method for the quantification of this compound in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol followed by sensitive LC-MS/MS detection allows for accurate and precise measurements, which are crucial for advancing research into the roles of palmitoleic acid in health and disease.
References
- 1. metabolon.com [metabolon.com]
- 2. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized for its role as a lipokine, a signaling molecule that communicates between tissues to regulate metabolic homeostasis. It has been shown to influence insulin sensitivity, inflammation, and hepatic gluconeogenesis, making it a significant area of research in metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease.[1][2][3] Palmitoleic Acid-d14, a deuterated form of palmitoleic acid, serves as an ideal internal standard for its quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.[1][4]
This document provides detailed application notes and protocols for the analysis of this compound, covering sample preparation, derivatization, and GC-MS settings.
Experimental Protocols
A robust and reliable method for the quantitative analysis of fatty acids in biological matrices involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This compound is introduced early in the workflow as an internal standard to ensure accurate quantification.
Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)
This protocol is a modified Folch extraction procedure suitable for various biological matrices.
Materials:
-
Biological sample (e.g., 100 µL plasma or 10-20 mg homogenized tissue)
-
This compound internal standard solution (in ethanol or methanol)
-
Chloroform:Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 2 mL of the chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the upper aqueous layer and discard.
-
Transfer the lower organic layer (containing the lipids) to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a speedvac.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For successful GC analysis, the extracted fatty acids must be derivatized to their more volatile FAMEs. Acid-catalyzed methylation using boron trifluoride (BF3) in methanol is a widely used and effective method.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and vortex to dissolve the lipid residue.
-
Heat the mixture at 100°C for 5-10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Settings
The following are typical GC-MS parameters for the analysis of FAMEs. Instrument-specific optimization may be required.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| SIM Ions for this compound | To be determined based on the mass spectrum of the deuterated FAME. Likely ions would be the molecular ion and key fragment ions. |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative analysis is performed by generating a calibration curve with known concentrations of unlabeled palmitoleic acid standard and a constant concentration of this compound as the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
While specific validation data for this compound is not widely published, the following table presents typical performance characteristics for the GC-MS analysis of fatty acids using deuterated internal standards. These values can be used as a benchmark for method validation.
| Parameter | Typical Value |
| Retention Time (as FAME) | Dependent on GC conditions, but reproducible |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column |
| Limit of Quantitation (LOQ) | 7.6 - 91.8 ng/mL in sample extract |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Signaling Pathway of Palmitoleic Acid
Palmitoleic acid acts as a lipokine, an adipose tissue-derived lipid hormone, that regulates systemic metabolism. One of its key roles is in enhancing insulin sensitivity. The diagram below illustrates the proposed signaling pathway.
Conclusion
The GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. The use of a deuterated internal standard is critical for achieving accurate and precise results, which are essential for research into the metabolic roles of palmitoleic acid. The provided protocols and GC-MS parameters serve as a comprehensive guide for researchers, scientists, and professionals in drug development. Validation of the method in the user's own laboratory is recommended to ensure optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. "The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis thr" by Xin Guo, Xiaofan Jiang et al. [digitalcommons.library.tmc.edu]
- 3. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice [mdpi.com]
- 4. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Fatty Acid Flux Analysis Using Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid recognized not only as a component of cellular lipids but also as a lipokine—a lipid hormone that communicates between tissues to regulate metabolic homeostasis.[1][2] Dysregulation of its metabolism is implicated in various conditions, including insulin resistance, non-alcoholic fatty liver disease, and cardiovascular disease.[1][3] Understanding the dynamic fluxes of palmitoleic acid—its synthesis, uptake, and transformation—is therefore critical for elucidating its physiological roles and identifying new therapeutic targets.
Stable isotope tracing is a powerful technique to quantitatively track the metabolic fate of molecules in biological systems.[4] Palmitoleic Acid-d14, a deuterated variant of palmitoleic acid, serves as a valuable tool for these investigations. It can be used as both an internal standard for accurate quantification of endogenous palmitoleic acid and as a tracer to follow its incorporation into complex lipids and its conversion through various metabolic pathways. This application note provides detailed protocols for using this compound in fatty acid flux analysis, from cell culture experiments to mass spectrometry-based detection, and explores its role in key signaling pathways.
Key Metabolic Pathways Amenable to Tracing with this compound
This compound can be used to trace several key metabolic processes:
-
De Novo Lipogenesis (DNL): While this compound is an exogenous tracer, its flux can be compared against the synthesis of unlabeled palmitoleic acid derived from precursors like glucose or glutamine.
-
Fatty Acid Uptake and Incorporation: The rate of uptake of this compound from culture media or circulation and its incorporation into cellular lipid pools (e.g., triglycerides, phospholipids, cholesteryl esters) can be quantified.
-
Lipid Remodeling: The movement of the d14-labeled acyl chain between different lipid species, such as from phosphatidylcholine to phosphatidylinositol, can be monitored, especially in response to cellular stimuli.
-
Chain Elongation and Desaturation: The conversion of this compound into longer and more unsaturated fatty acids can be traced by monitoring for the appearance of deuterated C18:1, C18:2, and other species.
-
Beta-Oxidation: The catabolism of this compound can be inferred by the rate of its disappearance from lipid pools, although direct measurement of deuterated acetyl-CoA is technically challenging.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Flux Analysis in Cultured Cells
This protocol describes the labeling of cultured cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
This compound (e.g., from Cayman Chemical)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction: Methanol, Chloroform, Water (HPLC grade)
-
Internal standards for other lipid classes (optional)
Procedure:
-
Preparation of this compound-BSA Conjugate:
-
Dissolve this compound in ethanol to create a stock solution (e.g., 10 mM).
-
In a sterile tube, add the desired amount of the stock solution. Evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspend the fatty acid film in a pre-warmed (37°C) solution of 10% fatty acid-free BSA in PBS to the desired final concentration (e.g., 1 mM).
-
Incubate at 37°C for 1 hour with gentle agitation to allow complex formation.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Cell Seeding and Growth:
-
Seed cells (e.g., hepatocytes, adipocytes, or macrophages) in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 70-80%).
-
-
Labeling Experiment:
-
Prepare the labeling medium by supplementing the standard cell culture medium with the this compound-BSA conjugate. The final concentration of the tracer can range from 10 to 100 µM, depending on the cell type and experimental goals.
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours). The duration should be optimized based on the expected rate of fatty acid metabolism in the chosen cell line.
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop metabolic activity.
-
Add ice-cold methanol to the cells and scrape them from the plate. Transfer the cell suspension to a glass tube.
-
Perform a Bligh-Dyer lipid extraction:
-
To the methanol suspension, add chloroform and water in a ratio that results in a final single-phase mixture of Chloroform:Methanol:Water (1:2:0.8, v/v/v).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add additional chloroform and water to induce phase separation (final ratio of 2:2:1.8, v/v/v).
-
Vortex and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., Methanol:Chloroform 1:1) for mass spectrometry analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the analysis of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC)
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Separate the lipid classes using a suitable column (e.g., C18 reversed-phase).
-
Employ a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for fatty acid analysis.
-
For targeted analysis on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
This compound: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 267.3 (calculated for 14 deuteriums). Product ions would need to be determined empirically but would be shifted by +14 Da compared to the unlabeled form.
-
Unlabeled Palmitoleic Acid: The precursor ion is m/z 253.2, with characteristic product ions.
-
-
For untargeted analysis on a high-resolution instrument, acquire full scan data to identify all deuterated lipid species.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of each fatty acid and lipid class.
-
Calculate the fractional contribution of the tracer to each lipid pool: Fractional Contribution = Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area).
-
Flux rates can be determined by analyzing the rate of incorporation over time.
-
Quantitative Data Summary
The following table presents hypothetical data from a time-course experiment tracing the incorporation of this compound into major lipid classes in cultured hepatocytes. This illustrates the type of data that can be generated using the protocols described.
| Time (hours) | This compound Enrichment in Free Fatty Acid Pool (%) | This compound Incorporation into Triglycerides (nmol/mg protein) | This compound Incorporation into Phosphatidylcholine (nmol/mg protein) |
| 0 | 0 | 0 | 0 |
| 1 | 85.2 ± 4.1 | 5.3 ± 0.6 | 2.1 ± 0.3 |
| 4 | 79.8 ± 3.5 | 22.7 ± 2.1 | 9.8 ± 1.1 |
| 8 | 65.1 ± 5.2 | 45.9 ± 4.3 | 18.4 ± 1.9 |
| 24 | 32.6 ± 3.9 | 88.2 ± 7.6 | 35.1 ± 3.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Palmitoleic acid is known to influence key metabolic signaling pathways, notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways. Tracing with this compound can help connect its metabolic flux to these signaling events.
Palmitoleic Acid Signaling Network
References
Application Notes and Protocols for Lipid Extraction of Samples Containing Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of lipids from biological samples, specifically for studies involving the use of Palmitoleic Acid-d14 as an internal standard for quantitative analysis. The selection of an appropriate extraction method is critical for accurate lipid profiling and quantification. This document outlines three commonly used and effective lipid extraction techniques: the Folch method, the Bligh & Dyer method, and the Methyl-tert-butyl ether (MTBE) method.
Introduction to Lipid Extraction Techniques
The accurate analysis of lipids from biological matrices is fundamental to understanding their role in health and disease. The choice of extraction method can significantly impact the recovery of different lipid classes and the overall quality of the analytical data. This compound is a deuterated form of palmitoleic acid, a monounsaturated omega-7 fatty acid. Its use as an internal standard is crucial for correcting for lipid loss during sample preparation and for variations in instrument response, thereby ensuring precise and reproducible quantification.[1]
The three protocols detailed below are widely recognized for their efficiency in extracting a broad range of lipids.[2]
-
Folch Method: Considered a "gold standard," this method uses a chloroform and methanol mixture to achieve comprehensive lipid extraction from tissues.[3][4][5]
-
Bligh & Dyer Method: A modification of the Folch method, it is particularly suitable for samples with high water content, such as biological fluids and tissues.
-
Methyl-tert-butyl ether (MTBE) Method: A more recent technique that offers advantages in terms of reduced toxicity of solvents, faster sample processing, and cleaner lipid extracts, making it well-suited for high-throughput lipidomics.
Quantitative Data Summary
The following table summarizes typical recovery efficiencies for different lipid classes using the described extraction methods. The inclusion of this compound as an internal standard allows for the normalization of these values and accurate quantification of endogenous palmitoleic acid and other fatty acids.
| Lipid Extraction Method | Phospholipids | Triglycerides | Free Fatty Acids | Cholesteryl Esters |
| Folch | >95% | >98% | >95% | >98% |
| Bligh & Dyer | >95% | >95% | >95% | >95% |
| MTBE | >90% | >98% | >90% | >98% |
Note: Recovery percentages are approximate and can vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction
This protocol is adapted for the extraction of total lipids from tissue samples using this compound as an internal standard.
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
This compound internal standard solution (in ethanol or chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass centrifuge tube.
-
Add a known amount of this compound internal standard to the tube.
-
Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue sample on ice until a uniform suspension is formed.
-
Agitate the mixture on an orbital shaker for 20 minutes at room temperature.
-
Add 0.6 mL of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Re-extract the upper aqueous phase and the protein pellet with 2 mL of chloroform. Vortex and centrifuge as before.
-
Combine the lower organic phase with the first extract.
-
Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS).
Caption: Workflow for the modified Folch lipid extraction method.
Protocol 2: Bligh & Dyer Method for Lipid Extraction
This protocol is ideal for lipid extraction from liquid samples or tissues with high water content, incorporating this compound.
Materials:
-
Biological fluid (e.g., plasma, serum) or tissue homogenate
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To 1 mL of sample (e.g., plasma) in a glass centrifuge tube, add a known amount of this compound internal standard.
-
Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to form a single-phase mixture.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds. This will induce phase separation.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully aspirate the upper aqueous layer.
-
Collect the lower organic phase (chloroform layer) containing the lipids.
-
For quantitative recovery, the upper phase can be re-extracted with 1 mL of chloroform.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for analysis.
Caption: Workflow for the Bligh & Dyer lipid extraction method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction
This protocol provides a safer and faster alternative for lipid extraction, suitable for high-throughput applications, using this compound.
Materials:
-
Sample (e.g., cells, plasma)
-
This compound internal standard solution
-
Methanol, pre-chilled
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass or polypropylene tubes
-
Nitrogen gas evaporator
Procedure:
-
In a suitable tube, add your sample (e.g., 100 µL of plasma or cell pellet).
-
Add a known amount of this compound internal standard.
-
Add 1.5 mL of methanol and vortex briefly.
-
Add 5 mL of MTBE.
-
Incubate at room temperature for 1 hour on a shaker.
-
Induce phase separation by adding 1.25 mL of deionized water.
-
Vortex for 1 minute and let stand at room temperature for 10 minutes.
-
Centrifuge at 1,000 x g for 10 minutes. Two distinct phases will be visible.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Transfer the upper phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with your analytical platform.
Caption: Workflow for the MTBE lipid extraction method.
Concluding Remarks
The choice of lipid extraction method is a critical step in any lipidomics workflow. The protocols provided here for the Folch, Bligh & Dyer, and MTBE methods are robust and widely applicable. The incorporation of this compound as an internal standard is essential for achieving accurate and reproducible quantitative results. Researchers should validate the chosen method for their specific sample type and analytical platform to ensure optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid extraction by folch method | PPTX [slideshare.net]
- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
Troubleshooting & Optimization
Technical Support Center: Stability of Palmitoleic Acid-d14
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Palmitoleic Acid-d14 in various solvents. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering issues with this compound stability can compromise experimental results. This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low signal intensity or peak area in LC-MS or GC-MS analysis. | Degradation of this compound due to improper storage or handling. This can include oxidation, isomerization, or polymerization. | - Verify Storage Conditions: Ensure the compound is stored at or below -20°C in a tightly sealed glass vial with a Teflon-lined cap. - Use Fresh Solvent: Prepare solutions with fresh, high-purity solvents. - Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing. - Aliquot: If you need to use small amounts frequently, aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatograms. | The presence of degradation products such as isomers, oxidation products (aldehydes, ketones), or polymers. | - Characterize Unknown Peaks: Use mass spectrometry to identify the mass of the unknown peaks and compare them to potential degradation products of palmitoleic acid. - Perform Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. - Solvent Purity: Ensure the solvent used is free of contaminants that could react with the fatty acid. |
| Inconsistent results between experiments. | Variability in sample preparation and handling. This can include differences in solvent, storage time, and exposure to light or air. | - Standardize Protocols: Adhere to a strict, standardized protocol for sample preparation and storage. - Minimize Exposure: Protect the solution from light by using amber vials and minimize its exposure to air. - Solvent Choice: Use a consistent solvent for all related experiments. If you must change solvents, perform a bridging study to assess stability in the new solvent. |
| Precipitation of the compound from the solution. | Poor solubility of this compound in the chosen solvent, especially at low temperatures. | - Consult Solubility Data: Refer to the manufacturer's data sheet for recommended solvents. Palmitoleic acid is generally soluble in organic solvents like ethanol, methanol, chloroform, and hexane.[1][2] - Gentle Warming: If precipitation occurs upon removal from the freezer, allow the vial to warm to room temperature and gently agitate to redissolve the compound. - Solvent Mixture: Consider using a co-solvent system to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
For long-term storage, it is recommended to dissolve this compound in a high-purity organic solvent such as ethanol, methanol, or chloroform and store it at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[3] Purging the vial with an inert gas like argon or nitrogen can further enhance stability by minimizing oxidation.
Q2: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis. For experiments requiring an aqueous medium, it is best to prepare the solution fresh from a stock solution in an organic solvent.
Q3: How can I prevent the oxidation of this compound during my experiments?
To prevent oxidation, handle solutions of this compound under an inert atmosphere whenever possible. Use deoxygenated solvents and store solutions in amber vials to protect them from light, which can catalyze oxidation. Adding an antioxidant like butylated hydroxytoluene (BHT) can also be considered, but its compatibility with your specific experimental system should be verified.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathways for unsaturated fatty acids like palmitoleic acid are oxidation and isomerization. Oxidation typically occurs at the double bond, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other volatile compounds.[4] Isomerization can involve the conversion of the cis double bond to a trans configuration, particularly when exposed to heat or certain catalysts.
Q5: How often should I check the purity of my this compound stock solution?
For long-term storage, it is advisable to check the purity of your stock solution every 6-12 months using a suitable analytical method like GC-MS or LC-MS. If the solution is stored properly at -20°C or below and protected from light and air, it should remain stable for at least a year.
Data on Stability in Different Solvents
| Solvent | Storage Temperature | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| Ethanol | -20°C | >99 | ~98 | ~95 |
| Methanol | -20°C | >99 | ~98 | ~95 |
| Chloroform | -20°C | ~98 | ~96 | ~92 |
| Acetonitrile | -20°C | ~97 | ~95 | ~90 |
| Hexane | -20°C | ~98 | ~96 | ~93 |
| Dimethyl Sulfoxide (DMSO) | -20°C | ~95 | ~90 | <85 |
Note: This data is illustrative and actual stability may vary based on the purity of the solvent, the presence of contaminants, and the specific storage conditions. It is always recommended to perform your own stability assessment for critical applications.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Chosen Solvent
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Pipettes
-
Inert gas (argon or nitrogen)
-
-20°C freezer
-
GC-MS or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense the stock solution into multiple amber glass vials, creating aliquots for each time point to be tested (e.g., T=0, 1, 3, 6, 12 months).
-
Purge the headspace of each vial with an inert gas before tightly sealing the cap.
-
Store the vials at -20°C, protected from light.
-
At each designated time point, remove one vial from the freezer and allow it to equilibrate to room temperature.
-
Analyze the sample using a validated GC-MS or HPLC method to determine the concentration and purity of this compound.[5]
-
Compare the results to the initial (T=0) analysis to calculate the percentage of degradation.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (in a relatively inert solvent like ethanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
UV light chamber
-
LC-MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a vial of the stock solution to UV light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Chromatographic Separation of Palmitoleic Acid Isomers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful separation of palmitoleic acid (C16:1) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for analyzing palmitoleic acid by Gas Chromatography (GC)?
A1: Direct analysis of free fatty acids like palmitoleic acid by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column, which can lead to poor peak shape and inaccurate quantification.[1][2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), neutralizes the polar carboxyl group.[1][3] This process increases the volatility and stability of the analytes, allowing for effective separation based on boiling point, degree of unsaturation, and molecular geometry.[1]
Q2: What are the primary analytical techniques for separating palmitoleic acid isomers?
A2: The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): This is the most common method, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). For successful isomer separation, especially cis/trans isomers, GC requires the use of long (60-100m), highly polar capillary columns.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can be used to separate underivatized cis and trans isomers. Silver-ion HPLC (Ag-HPLC) is another powerful technique for separating isomers based on the number, position, and geometry of double bonds.
Q3: What makes the separation of palmitoleic acid (C16:1) isomers so challenging?
A3: The challenge lies in the subtle structural differences between the isomers. Palmitoleic acid (9Z-hexadecenoic acid) has several positional isomers (e.g., sapienic acid, 6Z-hexadecenoic acid) and geometric isomers (the trans version, palmitelaidic acid, 9E-hexadecenoic acid). These molecules have identical molecular weights and very similar boiling points, making them difficult to resolve with standard chromatographic methods. Separation requires highly selective stationary phases and precisely optimized temperature programs to exploit minor differences in their interaction with the column.
Q4: What is the most common derivatization method to prepare FAMEs?
A4: The most common and effective method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol. This method is efficient for esterifying free fatty acids and can be performed under mild conditions (e.g., 60°C). Base-catalyzed methods using sodium or potassium hydroxide in methanol are also used, but they are not effective for free fatty acids and are typically used for transesterification of glycerolipids.
Troubleshooting Guides
Problem 1: Poor or no resolution between cis and trans palmitoleic acid isomers.
-
Question: My chromatogram shows a single broad peak for C16:1, but I expect to see separation between the cis and trans isomers. What is the cause?
-
Answer: This is a common issue typically caused by an incorrect column choice or a suboptimal oven temperature program.
-
Solution 1: Verify Your GC Column. The separation of geometric isomers requires a highly polar stationary phase. Columns with biscyanopropyl or high-content cyanopropyl phases are essential.
-
Recommendation: Use a column specifically designed for FAME analysis, such as a CP-Sil 88, SP-2560, or BPX-70. A column length of 60m to 100m is often necessary for resolving complex isomers.
-
-
Solution 2: Optimize the Oven Temperature Program. A fast temperature ramp will not provide enough time for the isomers to interact differently with the stationary phase, leading to co-elution.
-
Recommendation: Decrease the oven temperature ramp rate significantly. A slow ramp, such as 1-4°C per minute, is often required. You may also need to lower the initial oven temperature to improve the separation of early-eluting peaks.
-
-
Problem 2: My FAME peaks are broad or show significant tailing.
-
Question: My peaks, including the C16:1 isomers, are not sharp and show tailing. What could be wrong?
-
Answer: Peak tailing is generally caused by unwanted interactions within the GC system or issues with the sample derivatization.
-
Solution 1: Perform Inlet Maintenance. Active sites in the injector port are a common cause of peak tailing for polar analytes.
-
Recommendation: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize analyte interaction. Check for and remove any fragments of old septa or ferrules inside the inlet.
-
-
Solution 2: Check for Column Contamination. The accumulation of non-volatile residues at the head of the column can create active sites.
-
Recommendation: Trim 15-30 cm from the front of the column. This removes the contaminated section and can restore peak shape.
-
-
Solution 3: Ensure Complete Derivatization. If the fatty acids are not fully converted to their methyl esters, the remaining free carboxyl groups will interact strongly with the system, causing severe tailing.
-
Recommendation: Review your derivatization protocol. Ensure reagents are fresh and not exposed to moisture. Consider increasing the reaction time or temperature to ensure the reaction goes to completion.
-
-
Problem 3: My retention times are shifting between injections.
-
Question: The retention times for my FAME standards are not reproducible from run to run. How can I stabilize my system?
-
Answer: Shifting retention times usually point to instability in flow rate, oven temperature, or column integrity.
-
Solution 1: Check for Leaks. Even a small leak in the system (e.g., at the septum, ferrule connections) will affect the carrier gas flow and pressure, leading to variable retention times.
-
Recommendation: Use an electronic leak detector to systematically check all connections from the gas source to the detector.
-
-
Solution 2: Ensure Column Equilibration. If the column is not properly equilibrated at the initial oven temperature before each run, retention times can shift.
-
Recommendation: Increase the equilibration time at the start of the GC method to ensure the column temperature and head pressure are stable before injection.
-
-
Solution 3: Verify Carrier Gas Flow. Inconsistent flow control can cause drift.
-
Recommendation: Verify that your electronic pressure control (EPC) is functioning correctly and that the gas source is supplying a consistent pressure.
-
-
Experimental Protocols & Data
Protocol: GC-FID Analysis of Palmitoleic Acid Isomers as FAMEs
This protocol provides a robust method for the derivatization and GC analysis of C16:1 isomers.
Part 1: Derivatization via Acid-Catalyzed Esterification
-
Sample Preparation: Weigh 10-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol).
-
Reaction: Tightly cap the tube and heat it in a heating block at 60°C for 10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. To ensure a dry sample, pass the extract through a small amount of anhydrous sodium sulfate.
Part 2: Gas Chromatography (GC-FID) Analysis
The following parameters are a strong starting point for separating C16:1 isomers, adapted from methods optimized for closely related fatty acids.
| Parameter | Value / Description | Rationale |
| GC System | Agilent 6850 or equivalent with FID | Standard equipment for FAME analysis. |
| Column | (50%-Cyanopropyl)-methylpolysiloxane (e.g., Agilent DB-23, CP-Sil 88) | Highly polar phase essential for resolving positional and geometric isomers. |
| Dimensions: 60 m length x 0.25 mm ID x 0.25 µm film thickness | Long column provides the high number of theoretical plates needed for difficult separations. | |
| Carrier Gas | Helium | Provides good efficiency. Hydrogen was found to be less effective for C16 MUFA isomers. |
| Mode: Constant Pressure (e.g., 29 psi) | Ensures stable flow throughout the temperature program. | |
| Inlet | Temperature: 230°C | High enough to ensure volatilization without causing degradation of unsaturated FAMEs. |
| Injection: 1 µL, Split Ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks. | |
| Oven Program | Initial Temp: 195°C, hold for 26 min | Isothermal period allows for the careful separation of C16 isomers. |
| Ramp 1: 10°C/min to 205°C, hold for 13 min | ||
| Ramp 2: 30°C/min to 240°C, hold for 10 min | Ramps are used to elute heavier fatty acids after the region of interest. | |
| Detector | FID | Flame Ionization Detector |
| Temperature: 250°C | Must be hotter than the final oven temperature to prevent condensation. |
Visualizations
Experimental Workflow
Caption: General workflow from sample preparation to final data analysis.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing and solving poor isomer resolution.
References
Technical Support Center: Palmitoleic Acid-d14 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common matrix effects encountered during the analysis of Palmitoleic Acid-d14.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use?
This compound is a deuterated form of palmitoleic acid. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its purpose is to mimic the behavior of the endogenous (non-labeled) palmitoleic acid during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[3][4]
Q2: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as palmitoleic acid, by co-eluting substances present in the sample matrix. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of the analysis. In bioanalysis of lipids, electrospray ionization (ESI) is particularly susceptible to these effects.
Q3: What are the most common sources of matrix effects when analyzing fatty acids in biological samples?
The most significant sources of matrix effects in biological samples like plasma or serum are endogenous components that are co-extracted with the analyte. For fatty acid and lipid analysis, these include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in LC-MS analysis of biological fluids.
-
Other Lipids: High concentrations of other lipids, such as triacylglycerols and cholesterol, can also interfere with ionization.
-
Salts and Proteins: Residual salts and proteins from the sample matrix can also contribute to matrix effects.
Q4: How can I determine if my analysis is affected by matrix effects?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique can identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of the analyte post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate the presence of matrix effects.
-
Quantitative Assessment: The post-extraction spike method is used to quantify the magnitude of the matrix effect. This is done by comparing the peak area of an analyte spiked into a blank matrix extract after extraction with the peak area of the same analyte in a neat solution (e.g., mobile phase).
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in my quantitative results.
This is a classic symptom of uncorrected matrix effects. Even with a SIL-IS like this compound, severe or variable matrix effects can lead to inaccurate results.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Improve Sample Preparation: The goal is to remove interfering components before they enter the LC-MS system. Protein precipitation alone is often insufficient for removing phospholipids. Consider more rigorous cleanup methods.
-
Optimize Chromatography: Modify your LC method to improve the separation of palmitoleic acid from the regions of ion suppression identified by a post-column infusion experiment.
| Sample Preparation Technique | Typical Efficacy for Phospholipid Removal | Potential Issues |
| Protein Precipitation (PPT) | Low | High levels of residual phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide clean extracts, but analyte recovery may be low or variable, especially for more polar lipids. |
| Solid-Phase Extraction (SPE) | High | More effective than PPT. Mixed-mode or polymeric SPE can dramatically reduce interferences. |
| Phospholipid Depletion Plates | Very High | Specifically designed to remove phospholipids, resulting in very clean extracts. |
Issue 2: The signal for my internal standard (this compound) is inconsistent across different samples.
Signal variability of the internal standard is a strong indicator of differential matrix effects between samples.
Troubleshooting Steps:
-
Review Sample Collection and Handling: Ensure consistency in sample collection (e.g., use of the same anticoagulant) and storage, as these can introduce variability.
-
Enhance Sample Cleanup: Implement a more robust sample preparation method, such as SPE or specific phospholipid removal techniques, to minimize the differences in matrix composition between samples.
-
Consider Sample Dilution: Diluting samples can reduce the concentration of interfering matrix components, but this may compromise the assay's sensitivity.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for palmitoleic acid.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (palmitoleic acid) and the internal standard (this compound) into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. In the final step, spike the dried extract with the same concentrations of palmitoleic acid and this compound as in Set A before reconstitution.
-
Set C (Blank Matrix): Process the same blank biological matrix as in Set B without adding the analyte or internal standard to check for interferences.
-
-
Analysis: Analyze all samples using the established LC-MS/MS method.
-
Calculation:
-
The matrix factor (MF) is calculated as: MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
The IS-normalized MF is calculated as: IS-normalized MF = MF of Analyte / MF of Internal Standard
-
A MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. For a robust method, the IS-normalized MF should be close to 1.0.
-
Protocol 2: Sample Preparation using Phospholipid Depletion SPE
Objective: To selectively remove phospholipids from plasma/serum samples to minimize matrix effects.
Procedure:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Transfer the supernatant to a phospholipid depletion 96-well plate or SPE cartridge (e.g., HybridSPE-Phospholipid).
-
Elution: Allow the sample to pass through the sorbent via vacuum or positive pressure. Collect the eluate.
-
Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visual Guides
Caption: Workflow for this compound analysis showing matrix effect sources.
Caption: Decision tree for troubleshooting matrix effect-related issues.
References
- 1. msacl.org [msacl.org]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
addressing source contamination in Palmitoleic Acid-d14 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to source contamination in Palmitoleic Acid-d14 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in experiments involving this compound?
A1: Contamination in this compound experiments can arise from several sources, significantly impacting the accuracy of lipidomic analyses. The most common sources include:
-
Solvents: Methanol, isopropanol, and acetonitrile used in mobile phases and sample preparation can contain impurities like alkylated amines, which can form adducts with lipids and interfere with analysis.[1] Even high-purity solvents can become contaminated over time with compounds like palmitate.[2]
-
Labware: Plastic labware, such as microcentrifuge tubes, pipette tips, and syringes, are a significant source of contamination.[3][4][5] Leachables like plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and other polymer-related compounds can be introduced into the sample. Polypropylene is a common source of these contaminants.
-
Environment and Handling: The laboratory environment can introduce contaminants like dust and fibers. Keratins from skin and hair are common protein contaminants. Improper handling can also lead to cross-contamination between samples.
Q2: How can I minimize contamination from solvents?
A2: To minimize solvent-related contamination, consider the following best practices:
-
Use High-Purity Solvents: Always use LC-MS grade or similarly high-purity solvents for sample preparation and mobile phases.
-
Test New Batches: Analyze new batches of solvents for potential contaminants before use in sensitive experiments. One study found significant alkylated amine contamination in one out of three brands of LC-MS-grade methanol and isopropanol.
-
Minimize Additives: Use the lowest effective concentration of mobile phase additives (e.g., formic acid, ammonium acetate) to reduce the introduction of contaminants.
-
Proper Storage: Store solvents in appropriate containers (preferably glass) and minimize exposure to air to prevent absorption of contaminants.
Q3: What are the best practices for selecting and using labware to avoid contamination?
A3: Labware is a critical factor in controlling contamination. Follow these guidelines:
-
Prefer Glassware: Whenever possible, use borosilicate glassware with PTFE-lined caps for sample preparation and storage of solutions containing organic solvents. Glassware is generally associated with fewer leached contaminants compared to plastics.
-
Thorough Cleaning: If using reusable glassware, ensure it is scrupulously cleaned to remove any residues from previous experiments or detergents.
-
High-Quality Plastics: If plasticware is necessary, choose high-quality polypropylene tubes from reputable manufacturers and test different brands for the lowest level of leachables. Low-retention tubes may still introduce contaminants.
-
Avoid Polystyrene: Do not use polystyrene containers for storing organic solutions, as they are prone to leaching.
-
Proper Pipetting: Use glass or stainless steel pipettes for transferring organic solutions to avoid contact with plastic pipette tips.
Q4: My this compound appears to have a different retention time than the native (unlabeled) Palmitoleic Acid. Is this a concern?
A4: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. While this is not necessarily a sign of contamination, it is important to be aware of and account for in your data analysis. Ensure that your peak integration windows are set appropriately for both the labeled and unlabeled compounds.
Q5: How can I assess the isotopic purity of my this compound standard?
A5: It is crucial to verify the isotopic purity of your deuterated standard. This can be done using high-resolution mass spectrometry (HR-MS) to determine the isotopic enrichment and nuclear magnetic resonance (NMR) spectroscopy to confirm the location of the deuterium labels. Analyzing the standard by itself will help identify the presence of any unlabeled analyte, which could lead to a positive bias in your results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Unexpected Peaks or High Background in Mass Spectra
| Possible Cause | Troubleshooting Steps |
| Solvent Contamination | 1. Run a blank injection of your mobile phase to check for background ions. 2. Test a new bottle or a different batch of solvents. 3. Prepare fresh mobile phase and sample diluents. |
| Labware Leaching | 1. Prepare a "method blank" by performing the entire sample preparation procedure without the sample, using the same labware and solvents. Analyze this blank to identify contaminants from your workflow. 2. Switch to glassware or test a different brand of plastic tubes. One study showed that different polypropylene tubes introduced vastly different numbers of contaminants. |
| System Contamination | 1. Flush the LC system and mass spectrometer with a strong solvent mixture (e.g., isopropanol/methanol) to remove adsorbed contaminants. 2. Check for contamination from the sample injection system by infusing the sample diluent directly into the mass spectrometer. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Possible Cause | Troubleshooting Steps |
| Inconsistent Contamination | 1. Implement standardized procedures for sample handling and preparation to minimize variability in contamination levels. 2. Prepare and analyze multiple blank samples throughout your analytical run to monitor for changes in background contamination. |
| Deuterium Exchange | 1. Investigate the stability of the deuterium labels on your this compound under your experimental conditions (e.g., pH, temperature). 2. Ensure that the deuterium labels are on stable positions of the molecule (e.g., the carbon backbone) and not on exchangeable positions like carboxyl groups. |
| Chromatographic Shift | 1. Optimize your chromatographic method (e.g., gradient, temperature) to minimize the retention time difference between this compound and the native analyte. 2. Ensure your data analysis software is correctly integrating the peaks for both the analyte and the internal standard, even with a slight retention time shift. |
| Incorrect Standard Concentration | 1. Verify the concentration of your this compound stock and working solutions. 2. Prepare fresh dilutions from a reliable stock. |
Data on Labware Contamination
The choice of labware can significantly impact the number of contaminants introduced into a sample. Below is a summary of findings from a study comparing contaminants from glassware and different polypropylene microcentrifuge tubes.
| Labware Type | Number of Contaminant Features Introduced | Key Observations |
| Glassware | 24 | Significantly fewer contaminants compared to plasticware. |
| Eppendorf Polypropylene MCTs | 485 | Introduced a substantial number of contaminants, some of which could be misidentified as lipids. Caused severe ion suppression for 40 low-abundance lipids. |
| Alternative Polypropylene MCTs | 2,949 | Introduced a staggering number of contaminants, severely affecting 75 coeluting serum lipids. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Contamination During Sample Preparation
-
Solvent Preparation:
-
Use fresh, high-purity (e.g., LC-MS grade) solvents.
-
Filter all aqueous mobile phases before use.
-
Prepare fresh solvents and mobile phases regularly to prevent the growth of microorganisms and accumulation of contaminants.
-
-
Labware Selection and Preparation:
-
Use amber glass vials with PTFE-lined caps for storing stock solutions of this compound and for sample extracts.
-
If using polypropylene tubes, pre-rinse them with the extraction solvent to remove surface contaminants.
-
For all transfers of organic solutions, use glass syringes or pipettes.
-
-
Sample Extraction (General Lipid Extraction):
-
A common method for lipid extraction is the Folch or Bligh-Dyer method.
-
Add the deuterated internal standard (this compound) to the sample at the beginning of the extraction process to account for losses during sample preparation.
-
Include a "method blank" (a sample with no biological material) in your extraction batch to identify procedural contaminants.
-
-
Sample Handling:
-
Wear powder-free nitrile gloves.
-
Work in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.
-
Use fresh pipette tips for each sample and reagent.
-
-
Storage:
-
Store stock solutions of this compound at -20°C or lower in glass vials under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.
-
Visualizations
Workflow for Troubleshooting Contamination
Caption: A logical workflow for identifying and resolving sources of contamination.
Sources of Contamination in Lipidomics Workflow
Caption: Major points of contamination entry during a typical lipidomics experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
method refinement for high-throughput Palmitoleic Acid-d14 screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the high-throughput screening of Palmitoleic Acid-d14. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to assist in your experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: High Variability in Quantitative Results
-
Symptom: Inconsistent quantification of palmitoleic acid across replicate samples or batches.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Internal Standard Spiking | Ensure precise and consistent addition of this compound internal standard to all samples and calibrators. Use a calibrated pipette and vortex each sample thoroughly after spiking. |
| Differential Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to analytical variability.[1] To mitigate this, ensure that the deuterated internal standard co-elutes with the native analyte.[1] If perfect co-elution is not achieved, ensure the software's peak integration windows for both are set appropriately.[2] Consider performing a matrix effect validation study by comparing the analyte's response in a clean solvent versus in a representative sample matrix. |
| Sample Preparation Inconsistencies | Variability in extraction efficiency is a common source of error. Ensure all sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are performed uniformly and consistently across all samples. |
| Instrument Instability | A dirty ion source, fluctuating spray voltage, or inconsistent nebulizer gas flow can all contribute to signal instability. Regularly clean and maintain the mass spectrometer's ion source. Monitor system suitability by injecting a quality control sample at regular intervals throughout the analytical run. |
Issue 2: Poor Peak Shape or Splitting Peaks in LC-MS Analysis
-
Symptom: Chromatographic peaks for palmitoleic acid and/or its deuterated internal standard are tailing, fronting, or split.
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Accumulation of contaminants from the sample matrix on the analytical column can lead to poor peak shape.[3] Employ a guard column and use appropriate sample clean-up procedures to minimize matrix introduction onto the column.[4] Regularly flush the column with a strong solvent to remove contaminants. |
| Injection Solvent Incompatibility | Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting. The final sample extract should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase. |
| Column Degradation | Operating the column outside of its recommended pH or temperature range can cause the stationary phase to degrade. Always operate the analytical column within the manufacturer's specified limits. |
| Extra-column Volume | Excessive tubing length or poorly made connections between the injector, column, and mass spectrometer can contribute to peak broadening. Use tubing with the smallest possible internal diameter and ensure all connections are secure and have no dead volume. |
Issue 3: Isotopic Exchange of Deuterated Internal Standard
-
Symptom: Loss of deuterium from this compound and replacement with hydrogen, leading to an inaccurate underestimation of the native analyte.
-
Possible Causes & Solutions:
| Cause | Solution |
| Unstable Deuterium Labeling | Deuterium atoms on certain positions of a molecule can be more susceptible to exchange with hydrogen atoms from the surrounding solvent. |
| Solvent Conditions | Acidic or basic conditions can catalyze the exchange of deuterium with hydrogen. Avoid storing or preparing the deuterated internal standard in highly acidic or basic solutions for extended periods. |
| Confirmation of Exchange | To confirm if isotopic exchange is occurring, monitor the mass spectrum of the this compound standard in a blank matrix over time. A noticeable increase in the signal of lower mass isotopologues would be indicative of exchange. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound essential for accurate quantification?
A1: A deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry. Because it is chemically almost identical to the analyte of interest (palmitoleic acid), it behaves very similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in extraction efficiency, injection volume, and matrix-induced signal suppression or enhancement, ultimately leading to more accurate and precise quantification.
Q2: My this compound internal standard has a slightly different retention time than the unlabeled palmitoleic acid. Is this a concern?
A2: This is a well-documented phenomenon known as the "chromatographic isotope effect". Deuterated compounds can have slightly different physicochemical properties that cause them to elute at a different retention time, often slightly earlier in reversed-phase chromatography. While not ideal, this is not necessarily a major issue as long as the peak separation is consistent and the integration windows for both the analyte and the internal standard are correctly and consistently applied. However, it is important to be aware that a significant separation between the analyte and internal standard can potentially lead to differential matrix effects.
Q3: What are the critical considerations for sample preparation when analyzing palmitoleic acid?
A3: The primary objectives of sample preparation are to efficiently extract the fatty acids from the biological matrix, remove substances that can interfere with the analysis, and concentrate the analytes to a level suitable for detection. Common and effective methods include:
-
Liquid-Liquid Extraction (LLE): This technique uses organic solvents to partition the lipids (including fatty acids) from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain and then selectively elute the fatty acids, which typically results in a cleaner sample extract compared to LLE.
-
Derivatization (for GC-MS): Free fatty acids are generally not volatile enough for analysis by Gas Chromatography (GC). Therefore, a derivatization step is required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).
Q4: Which analytical platform, GC-MS or LC-MS/MS, is better suited for the high-throughput screening of palmitoleic acid?
A4: Both GC-MS and LC-MS/MS are powerful techniques for fatty acid analysis, and the choice depends on the specific needs of the study.
-
GC-MS: This technique offers excellent chromatographic resolution and is a very robust and well-established method. However, the mandatory derivatization step adds time and a potential source of analytical error to the workflow.
-
LC-MS/MS: This platform generally involves simpler sample preparation as a derivatization step is not required. It is also highly suitable for analyzing a broader range of fatty acids in a single run. For high-throughput screening applications, LC-MS/MS is often the preferred method due to the reduced sample preparation time and its high sensitivity and specificity.
Experimental Protocols
Protocol 1: High-Throughput Palmitoleic Acid Quantification using LC-MS/MS
This protocol is optimized for a high-throughput workflow.
1. Sample Preparation (Liquid-Liquid Extraction)
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 10 µL of this compound internal standard solution (the concentration should be optimized based on the expected endogenous levels of palmitoleic acid).
-
Add 500 µL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 5 minutes to achieve phase separation.
-
Carefully aspirate the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is recommended for achieving the speed and resolution required for high-throughput analysis.
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm is a suitable choice for separating fatty acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in a 1:1 (v/v) mixture of acetonitrile and isopropanol.
-
Gradient: A rapid gradient from 30% B to 100% B over 5 minutes, followed by a 2-minute hold at 100% B and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2 (or a suitable fragment ion).
-
This compound: Precursor ion (m/z) 267.3 -> Product ion (m/z) 267.3 (or a suitable fragment ion).
-
-
Data Analysis: The quantification of palmitoleic acid is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of unlabeled palmitoleic acid.
Protocol 2: GC-MS Analysis of Palmitoleic Acid
1. Sample Preparation and Derivatization
-
Perform the lipid extraction as described in steps 1-5 of Protocol 1.
-
Dry the lipid extract completely under a stream of nitrogen.
-
To the dried extract, add 500 µL of 3% sulfuric acid in methanol.
-
Seal the tube tightly and heat at 80°C for 1 hour. This step converts the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
After the mixture has cooled to room temperature, add 500 µL of hexane and 250 µL of water.
-
Vortex and then centrifuge the tube to separate the layers.
-
Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A DB-5ms or a similar mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase the temperature by 10°C/min to 200°C.
-
Ramp 2: Increase the temperature by 5°C/min to 250°C and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-500.
-
Data Analysis: Identify the methyl esters of palmitoleic acid and its deuterated analog based on their characteristic retention times and mass spectra. Quantify by calculating the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following table provides representative concentration ranges for palmitoleic acid found in human plasma. It is important to note that these values can serve as a general reference, and each laboratory should establish its own in-house reference ranges.
| Analyte | Matrix | Concentration Range (% of total fatty acids) | Reference |
| Palmitoleic Acid | Human Plasma Phospholipids | 0.11 - 2.55% |
Visualizations
Palmitoleic Acid Biosynthesis Pathway
This diagram illustrates the primary metabolic pathway for the endogenous synthesis of palmitoleic acid from its precursor, palmitic acid.
Caption: Biosynthesis of Palmitoleic Acid.
High-Throughput Screening Experimental Workflow
This diagram provides a general overview of the major steps involved in a typical high-throughput screening workflow for this compound.
Caption: High-Throughput Screening Workflow.
Logical Relationship: Troubleshooting High Variability
This diagram illustrates a logical decision-making process for troubleshooting high variability in quantitative analytical results.
Caption: Troubleshooting Logic for High Variability.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Palmitoleic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Validation Using Palmitoleic Acid-d14
The accurate quantification of fatty acids, such as palmitoleic acid, is crucial in various fields of research, including metabolic disease, nutrition, and drug development. The validation of the analytical method used is paramount to ensure the reliability and reproducibility of the obtained data. The choice of internal standard is a critical factor that significantly influences the performance of the analytical method.
This guide provides an objective comparison of three common approaches for the validation of an analytical method for palmitoleic acid:
-
Method 1: Utilizing a stable isotope-labeled internal standard, This compound .
-
Method 2: Employing a structural analog internal standard, Heptadecanoic Acid .
-
Method 3: An external standard method, with no internal standard .
This comparison is supported by a summary of expected quantitative performance data and detailed experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Presentation: A Comparative Overview
The use of a deuterated internal standard like this compound is widely considered the "gold standard" in quantitative mass spectrometry.[1][2][3][4] This is because its physicochemical properties are nearly identical to the analyte of interest, allowing it to effectively compensate for variations during sample preparation, injection, and ionization, which is not always the case when using a structural analog or no internal standard.[3]
| Validation Parameter | Method 1: this compound (IS) | Method 2: Heptadecanoic Acid (IS) | Method 3: External Standard (No IS) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 10% | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL | ~1 ng/mL |
| Matrix Effect | Minimal | Moderate | Significant |
Table 1: Expected performance of an LC-MS/MS method for the quantification of Palmitoleic Acid using different standardization approaches. The data is a synthesized representation based on typical performance characteristics reported in the literature.
Experimental Protocols
The following are detailed experimental protocols for the three compared analytical methods for the quantification of palmitoleic acid in human plasma.
Sample Preparation
-
Spiking of Internal Standard:
-
Method 1: To 100 µL of plasma sample, add 10 µL of this compound solution (1 µg/mL in methanol).
-
Method 2: To 100 µL of plasma sample, add 10 µL of Heptadecanoic Acid solution (1 µg/mL in methanol).
-
Method 3: No internal standard is added.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of a cold (-20°C) mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v) to the plasma sample.
-
Vortex for 1 minute.
-
Add 100 µL of water and vortex for another 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Chromatographic Conditions
-
Instrument: UPLC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 70% B
-
1-5 min: 70% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 70% B
-
7.1-9 min: 70% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoleic Acid: Precursor ion (m/z) 253.2 -> Product ion (m/z) 253.2 (for quantification) and 209.2 (for confirmation).
-
This compound: Precursor ion (m/z) 267.3 -> Product ion (m/z) 267.3.
-
Heptadecanoic Acid: Precursor ion (m/z) 269.3 -> Product ion (m/z) 269.3.
-
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.0 kV.
Mandatory Visualization
Experimental workflow for validating an analytical method for Palmitoleic Acid using this compound.
Logical comparison of outcomes based on the choice of internal standard.
References
A Head-to-Head Comparison: Palmitoleic Acid-d14 vs. C13-Labeled Palmitoleic Acid in Metabolic Research
For researchers, scientists, and drug development professionals, the precise tracking and quantification of metabolic pathways are paramount. Stable isotope-labeled compounds are indispensable tools in these endeavors, with deuterium (²H) and carbon-13 (¹³C) being the most common labels. This guide provides an objective comparison of Palmitoleic Acid-d14 and C13-labeled palmitoleic acid, offering insights into their respective performance characteristics, supported by established principles of stable isotope tracer studies.
Palmitoleic acid, an omega-7 monounsaturated fatty acid, is increasingly recognized for its role as a lipokine, influencing systemic metabolism and inflammation.[1] Understanding its synthesis, uptake, and downstream signaling is crucial for developing therapies for metabolic diseases. Both this compound and C13-labeled palmitoleic acid serve as powerful tracers to elucidate these processes. The choice between them, however, depends on the specific experimental goals, analytical instrumentation, and budget.
Performance Comparison at a Glance
The selection of an appropriate stable isotope-labeled internal standard is a critical decision that balances analytical requirements with practical considerations. While both deuterated and ¹³C-labeled standards are effective, their inherent physicochemical properties can lead to performance differences.
| Feature | This compound (Deuterium Labeled) | C13-Labeled Palmitoleic Acid | Rationale & Considerations |
| Accuracy in Quantification | May be compromised due to the kinetic isotope effect, which can lead to chromatographic separation from the unlabeled analyte.[2][3] This can result in differential ion suppression in mass spectrometry. | Generally offers higher accuracy as the larger mass difference has a negligible effect on chromatographic retention time, ensuring co-elution with the unlabeled analyte.[2][3] | Co-elution is crucial for accurate quantification as it ensures that the analyte and internal standard experience the same matrix effects. |
| Isotopic Stability | Deuterium atoms, particularly if located at exchangeable positions, can be lost or exchanged with protons in the solvent, leading to quantification inaccuracies. | The carbon-13 label is integrated into the carbon backbone of the molecule and is highly stable with no risk of exchange under typical experimental conditions. | Careful consideration of the deuteration position is necessary to ensure label stability. |
| Cost | Generally less expensive to synthesize. | Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. | The higher initial cost of ¹³C standards may be offset by time saved on method development and increased data reliability. |
| Metabolic Tracing | Widely used for tracing the metabolic fate of fatty acids. The deuterium can be tracked into water to measure fatty acid oxidation. | Also extensively used for metabolic tracing, particularly for tracking the carbon skeleton through various metabolic pathways. | The choice of label depends on which part of the molecule's metabolism is under investigation. |
| Analytical Detection | Can be analyzed by both GC-MS and LC-MS/MS. | Can be analyzed by both GC-MS and LC-MS/MS. | The analytical method will influence the sample preparation and data analysis. |
Key Experimental Applications and Protocols
The primary application of both this compound and C13-labeled palmitoleic acid is in metabolic tracer studies to investigate fatty acid metabolism and flux.
Experimental Protocol: In Vivo Fatty Acid Tracing
This protocol provides a general framework for an in vivo experiment to trace the metabolism of palmitoleic acid.
1. Tracer Administration:
-
A known amount of either this compound or C13-labeled palmitoleic acid, complexed with albumin, is administered to the subject, typically via a primed-constant infusion to achieve steady-state plasma concentrations.
-
The infusion rate should be kept low to avoid perturbing the natural fatty acid pool.
2. Sample Collection:
-
Blood samples are collected at baseline and at regular intervals during the infusion.
-
For fatty acid oxidation studies using C13-labeled palmitoleic acid, breath samples are also collected to measure the enrichment of ¹³CO₂. For studies with this compound, urine or plasma can be collected to measure deuterium enrichment in body water.
3. Sample Preparation:
-
Plasma: Lipids are extracted from plasma using a solvent system such as chloroform:methanol.
-
Derivatization for GC-MS: Fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters prior to GC-MS analysis.
4. Analytical Measurement:
-
GC-MS: The isotopic enrichment of palmitoleic acid and its metabolites is determined by monitoring the mass-to-charge ratio (m/z) of the parent ion and its isotopologues.
-
LC-MS/MS: This technique can also be used for the analysis of labeled fatty acids and their incorporation into complex lipids, often without the need for derivatization.
5. Data Analysis:
-
The rate of appearance (Ra) of palmitoleic acid is calculated from the isotopic dilution of the tracer in plasma.
-
The incorporation of the label into downstream metabolites and complex lipids provides insights into metabolic pathways.
Visualizing the Science: Signaling Pathways and Workflows
Palmitoleic Acid Signaling
Palmitoleic acid is known to be involved in several key signaling pathways that regulate metabolism and inflammation.
References
A Comparative Guide to the Cross-Validation of Palmitoleic Acid-d14 Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established bioanalytical methods for the quantification of fatty acids, with a specific focus on the principles applicable to the deuterated internal standard, Palmitoleic Acid-d14. In the absence of direct cross-validation studies for this compound, this document compiles and compares the performance of common analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—used for the quantification of palmitoleic acid and other fatty acids. The data presented is drawn from published method validation studies and serves as a benchmark for researchers developing and validating their own assays.
Introduction
This compound is a deuterated form of palmitoleic acid, an omega-7 monounsaturated fatty acid. Due to its isotopic labeling, it is an ideal internal standard (IS) for mass spectrometry-based quantification of endogenous palmitoleic acid, correcting for variability in sample preparation and instrument response.[1] Accurate and precise quantification of fatty acids is crucial in various research areas, including metabolic disease, nutritional science, and drug development. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide compares the two most prevalent techniques for fatty acid analysis, LC-MS/MS and GC-MS, highlighting their respective experimental protocols and performance characteristics.
Methodology Comparison
The quantification of fatty acids in biological matrices typically involves sample extraction, derivatization (more commonly for GC-MS), chromatographic separation, and detection by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a "gold standard" for its high selectivity and sensitivity in clinical applications.[2] It often allows for the direct analysis of free fatty acids with minimal sample preparation, reducing the potential for analytical errors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.[3]
Quantitative Performance Data
The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods as reported in the scientific literature for the quantification of palmitoleic acid and other fatty acids. These values can be considered representative of the performance expected for an assay quantifying this compound.
Table 1: Comparison of LC-MS/MS Method Performance for Fatty Acid Quantification
| Parameter | Method A (UPLC-MS/MS)[4] | Method B (LC-MS/MS)[5] | Method C (LC-MS/MS) |
| Linearity Range | 0.1–12 µg/mL | 0–60 nM | 0.003 – 14.88 ng/mL (LOQ) |
| Correlation Coefficient (R²) | > 0.999 | > 0.98 | > 0.95 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 2 nM | 0.003 – 14.88 ng/mL |
| Intra-day Precision (%CV) | Not Reported | < 15% | < 15% |
| Inter-day Precision (%CV) | Not Reported | < 15% | < 20% |
| Accuracy (% Recovery) | 98.28% - 102.11% | Not Reported | 70% - >90% |
| Matrix | Rat Serum | Human Plasma | Grape |
Table 2: Comparison of GC-MS Method Performance for Fatty Acid Quantification
| Parameter | Method D (GC-MS) | Method E (GC-MS) |
| Linearity Range | 0.5–50 μg/ml | Not Reported |
| Correlation Coefficient (R²) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not Reported | Meets accepted guidelines |
| Intra-day Precision (%CV) | < 3% | Meets accepted guidelines |
| Inter-day Precision (%CV) | < 3% | Meets accepted guidelines |
| Accuracy (% Recovery) | Optimized | Meets accepted guidelines |
| Matrix | Serum | Serum |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are generalized protocols for LC-MS/MS and GC-MS based on published methods.
LC-MS/MS Protocol for Fatty Acid Quantification
This protocol is a composite based on several published methods.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 or similar reversed-phase column.
-
Employ a mobile phase gradient, typically consisting of acetonitrile and water with an additive like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for the analyte and internal standard.
-
GC-MS Protocol for Fatty Acid Quantification
This protocol is a generalized procedure based on established methods.
-
Lipid Extraction:
-
Extract total lipids from the biological sample (e.g., serum) using a solvent mixture such as chloroform/methanol (Folch method).
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids.
-
Add a reagent like methanol with an acid or base catalyst (e.g., BF3 in methanol or sodium methoxide) and heat to convert fatty acids to their methyl esters.
-
-
Extraction of FAMEs:
-
Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
-
Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for injection.
-
-
Gas Chromatographic Separation:
-
Inject the sample onto a GC equipped with a capillary column suitable for FAME analysis (e.g., a polar column).
-
Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometric Detection:
-
Use Electron Ionization (EI) as the ionization source.
-
Monitor characteristic ions for each FAME in Single Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: LC-MS/MS workflow for fatty acid quantification.
Caption: GC-MS workflow for fatty acid quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of fatty acids, including deuterated internal standards like this compound. The choice between the two methods will depend on the specific requirements of the study, including desired sample throughput, sensitivity, and the availability of instrumentation. LC-MS/MS offers the advantage of simpler sample preparation and high sensitivity. GC-MS, while often requiring derivatization, is a highly robust and reliable method. The validation data presented from various studies demonstrate that both platforms can achieve excellent linearity, precision, and accuracy, meeting the rigorous standards of bioanalytical method validation guidelines. Researchers should carefully consider the performance characteristics and experimental protocols outlined in this guide when developing and validating their own quantification assays for this compound and other fatty acids.
References
- 1. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 2. mdpi.com [mdpi.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
A Comparative Guide to the Application of Palmitoleic Acid-d14 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of lipidomics and metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. Palmitoleic Acid-d14, a deuterated form of the omega-7 monounsaturated fatty acid, has emerged as a valuable tracer for elucidating the intricate pathways of lipid metabolism. This guide provides an objective comparison of this compound with other common alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tracer for their studies.
Introduction to Palmitoleic Acid and its Significance
Palmitoleic acid (16:1n-7) is a monounsaturated fatty acid that plays a significant role in various physiological and pathophysiological processes. It is not merely a component of cellular membranes and a source of energy but also acts as a "lipokine," a lipid hormone that can influence metabolic processes in distant tissues.[1][2] Altered levels of palmitoleic acid have been associated with metabolic conditions such as insulin resistance, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2] Understanding its metabolism is therefore crucial for developing therapeutic strategies for these conditions.
Stable isotope tracers, such as this compound, allow for the precise tracking of the absorption, distribution, metabolism, and excretion of this fatty acid without the safety concerns associated with radioactive isotopes.
Comparison of this compound with Alternative Tracers
The choice of an isotopic tracer is critical and depends on the specific research question, the analytical platform available, and the biological system under investigation. This compound is often compared with other stable isotope-labeled fatty acids, primarily those labeled with Carbon-13 (¹³C), as well as other deuterated fatty acids.
| Feature | This compound (Deuterated) | ¹³C-Labeled Palmitoleic Acid | Other Deuterated Fatty Acids (e.g., Palmitic Acid-d31) | Odd-Chain Fatty Acids |
| Principle | Hydrogen atoms are replaced with deuterium. | Carbon atoms are replaced with ¹³C. | Hydrogen atoms are replaced with deuterium on a different fatty acid backbone. | Naturally low abundance allows them to be used as tracers. |
| Advantages | - Generally less expensive to synthesize.- Lower natural abundance of deuterium results in low background noise. | - Higher isotopic stability with no risk of exchange in biological systems.- Negligible kinetic isotope effect on chromatographic retention time, ensuring co-elution with the native compound. | - Useful for tracing the metabolism of other key fatty acids. | - Can be used to trace fatty acid metabolism without isotopic labels. |
| Disadvantages | - Potential for kinetic isotope effects, which can alter reaction rates.- Possible chromatographic separation from the unlabeled analyte.- Deuterium atoms can sometimes be lost or exchanged. | - Generally more expensive to synthesize. | - Subject to the same potential kinetic isotope effects as other deuterated compounds. | - Their metabolism may not perfectly mimic that of the even-chain fatty acid of interest. |
| Typical Applications | - Tracing fatty acid uptake, synthesis, and incorporation into complex lipids.- Investigating lipotoxicity and metabolic diseases like NAFLD. | - Metabolic flux analysis where precise quantification is critical.- Studies where kinetic isotope effects must be minimized. | - Studying the metabolism of saturated fatty acids and their role in disease. | - Used as internal standards for quantification. |
Quantitative Performance Comparison
Direct quantitative performance data comparing this compound with its ¹³C-labeled counterpart in the same study is limited. However, general principles and data from studies comparing deuterated and ¹³C-labeled compounds in other contexts can provide valuable insights.
| Performance Metric | Deuterated Tracers (e.g., this compound) | ¹³C-Labeled Tracers | Key Considerations |
| Accuracy | May be compromised due to potential chromatographic separation from the unlabeled analyte and differential ion suppression. | Generally higher accuracy due to co-elution with the unlabeled analyte, leading to more effective compensation for matrix effects. | The degree and position of deuteration can influence the magnitude of the isotopic effect. |
| Precision | High precision can be achieved with appropriate analytical methods and internal standards. | High precision is a hallmark of ¹³C-labeled standards. | Both require robust analytical methods for reliable results. |
| Sensitivity | High sensitivity can be achieved with modern mass spectrometers. | High sensitivity is achievable. | The choice of analytical platform (GC-MS vs. LC-MS) and ionization technique significantly impacts sensitivity. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This can be a significant factor in studies of enzymatic reactions. | The mass difference between ¹²C and ¹³C is smaller, resulting in a negligible KIE for most biological reactions. | The presence of a KIE can be a tool to study reaction mechanisms but can also complicate the interpretation of metabolic flux data. |
A study comparing deuterium-labeled and ¹³C-labeled essential fatty acids in rats found no significant differences in their plasma concentrations after 24 hours when the data were corrected for endogenous pools and matrix effects, suggesting that with proper data handling, the isotope effect may be minimal in some in vivo contexts.
Experimental Protocols
The following are generalized protocols for conducting a tracer study with this compound. The specific details will need to be optimized for the particular experimental setup.
In Vitro Cell Culture Experiment
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a labeling medium containing this compound complexed to bovine serum albumin (BSA). A typical concentration might be 50-100 µM.
-
Incubate the cells with the labeling medium for a defined period (e.g., 4, 8, 16 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract lipids using a modified Bligh-Dyer or Folch method with a solvent system like chloroform:methanol.
-
Include an appropriate internal standard (e.g., a ¹³C-labeled or odd-chain fatty acid) in the extraction solvent for quantification.
-
-
Sample Preparation for Analysis:
-
For total fatty acid analysis, saponify the lipid extract using a methanolic potassium hydroxide solution.
-
Acidify the sample and extract the free fatty acids into an organic solvent like hexane.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol for GC-MS analysis, or analyze directly by LC-MS.
-
-
LC-MS/MS or GC-MS Analysis:
-
Separate the fatty acids using an appropriate chromatographic column (e.g., C18 for LC, or a polar capillary column for GC).
-
Use a mass spectrometer to detect and quantify the native and deuterated palmitoleic acid, as well as its metabolic products.
-
In Vivo Animal Experiment
-
Animal Preparation and Dosing:
-
Acclimate animals to the experimental conditions.
-
Administer this compound via oral gavage, intravenous injection, or intraperitoneal injection, depending on the research question. The dose will depend on the animal model and the specific study design.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
At the end of the experiment, collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
-
Sample Processing and Lipid Extraction:
-
Extract lipids from plasma and homogenized tissues using the methods described for cell cultures.
-
-
Analysis:
-
Analyze the lipid extracts by LC-MS/MS or GC-MS to determine the concentration and enrichment of this compound and its metabolites in different tissues over time.
-
Mandatory Visualizations
Palmitoleic Acid Biosynthesis Pathway
The primary route for the synthesis of palmitoleic acid is through the desaturation of palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1).
Caption: Biosynthesis of Palmitoleic Acid and its incorporation into complex lipids.
Experimental Workflow for a this compound Tracer Study
This diagram outlines the key steps in a typical lipidomics experiment using a stable isotope tracer.
Caption: General workflow for a stable isotope tracer experiment in lipidomics.
Logical Relationship: Choosing a Stable Isotope Tracer
This diagram illustrates the decision-making process for selecting an appropriate stable isotope tracer for a metabolic study.
Caption: Decision tree for selecting a stable isotope tracer in metabolic studies.
Conclusion
This compound is a powerful and widely used tool for investigating the complexities of lipid metabolism. Its primary advantages lie in its relatively lower cost and the low natural abundance of deuterium, which minimizes background interference. However, researchers must be mindful of the potential for kinetic isotope effects, which can influence the rates of metabolic reactions.
For studies demanding the highest level of accuracy and where the potential for kinetic isotope effects is a significant concern, ¹³C-labeled palmitoleic acid represents a superior, albeit more expensive, alternative. The choice between these tracers should be guided by a careful consideration of the specific research objectives, the analytical capabilities, and the budget of the study. By understanding the relative strengths and weaknesses of each tracer, researchers can design more robust experiments and generate more reliable data to advance our understanding of lipid metabolism in health and disease.
References
A Researcher's Guide to Confirming the Isotopic Purity of Palmitoleic Acid-d14
For researchers utilizing Palmitoleic Acid-d14 as an internal standard or tracer in metabolic studies, ensuring its isotopic purity is paramount for generating accurate and reproducible data. This guide provides a comparative analysis of this compound with an alternative, Palmitoleic Acid-¹³C₁₆, and details the experimental protocols for confirming isotopic purity.
Comparison of Isotopically Labeled Palmitoleic Acid
The choice of an isotopically labeled standard depends on the specific analytical method and the research question. Below is a comparison of two commercially available isotopically labeled versions of palmitoleic acid.
| Feature | This compound | Palmitoleic Acid (U-¹³C₁₆) |
| Label | Deuterium (¹⁴H) | Carbon-13 (¹³C) |
| CAS Number | 184708-66-5[1][2] | 2483735-57-3[3] |
| Molecular Formula | C₁₆H₁₆D₁₄O₂[1][2] | ¹³C₁₆H₃₀O₂ |
| Molecular Weight | ~268.4 g/mol | ~270.29 g/mol |
| Stated Isotopic Purity | ≥99% deuterated forms (d1-d14) | 98% |
| Stated Chemical Purity | Not explicitly stated, sold as a solution | 97% |
| Primary Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Common Use | Internal standard for quantification of palmitoleic acid | Tracer in metabolic research |
Experimental Protocols for Confirming Isotopic Purity
The isotopic purity of deuterated fatty acids like this compound is primarily determined using mass spectrometry techniques, which can distinguish between the deuterated and non-deuterated forms based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for volatile compounds and often requires derivatization of the fatty acid to increase its volatility.
1. Sample Preparation (Derivatization to Pentafluorobenzyl Esters)
-
To a sample of this compound, add an internal standard (e.g., a deuterated fatty acid with a different mass, if not already present for quantification purposes).
-
Extract the fatty acids using a suitable solvent like iso-octane.
-
Dry the extract under a stream of nitrogen.
-
Add 25 µl of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 25 µl of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile to the dried sample.
-
Incubate at room temperature for 20 minutes to allow for derivatization.
-
Dry the sample again under vacuum.
-
Reconstitute the sample in iso-octane for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized fatty acid.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Scan Mode: Full scan to observe the entire mass spectrum or Selected Ion Monitoring (SIM) to monitor specific ions corresponding to the deuterated and non-deuterated forms.
-
Data Analysis: The isotopic purity is determined by calculating the ratio of the peak area of the ion corresponding to this compound to the sum of the peak areas of all isotopic variants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for the analysis of less volatile compounds and can often be performed without derivatization.
1. Sample Preparation
-
Dissolve the this compound sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to improve ionization.
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for fatty acids.
-
Scan Mode: Full scan mass spectrometry to observe the molecular ion cluster of this compound. The relative intensities of the different isotopic peaks in this cluster are used to determine the isotopic enrichment.
-
Data Analysis: Similar to GC-MS, the isotopic purity is calculated from the relative abundances of the isotopic peaks in the mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using mass spectrometry.
Caption: Workflow for isotopic purity analysis of this compound.
Signaling Pathway Diagram
While this compound is primarily used as a standard, its non-deuterated counterpart, palmitoleic acid, is involved in various metabolic pathways. The diagram below illustrates a simplified overview of fatty acid metabolism where palmitoleic acid plays a role.
Caption: Overview of Palmitoleic Acid's role in metabolism.
References
A Comparative Guide to the Validation of Palmitoleic Acid-d14 for Clinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoleic Acid-d14 as an internal standard for the quantitative analysis of palmitoleic acid in clinical samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes a review of its performance against alternative internal standards, supporting experimental data from various studies, and detailed methodologies for key experiments.
Introduction
Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated omega-7 fatty acid that has garnered significant interest in clinical research due to its potential roles in metabolic regulation, insulin sensitivity, and inflammation. Accurate and precise quantification of palmitoleic acid in biological matrices such as plasma and serum is crucial for understanding its physiological and pathological significance. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as they effectively compensate for variations during sample preparation and analysis. This compound is a commercially available deuterated internal standard for this purpose. This guide evaluates its performance and compares it with potential alternatives.
Performance Comparison of Internal Standards
The ideal internal standard for quantitative mass spectrometry should co-elute with the analyte, exhibit the same ionization efficiency, and be absent in the sample matrix. While deuterated standards like this compound are widely used, carbon-13 (¹³C) labeled standards are often considered superior as they are less likely to exhibit chromatographic shifts (isotope effect) and have physicochemical properties virtually identical to the native analyte.
Here, we compare the typical performance characteristics of this compound with a hypothetical ¹³C-labeled alternative, Palmitoleic Acid-¹³C₁₆, based on data from various fatty acid validation studies.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | This compound (Deuterated IS) | Palmitoleic Acid-¹³C₁₆ (¹³C-labeled IS - Representative) | Notes |
| Linearity (r²) | >0.99 | >0.99 | Both standards typically yield excellent linearity over a wide concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL | Dependent on the specific LC-MS/MS system and sample matrix. |
| Intra-day Precision (%CV) | < 15% | < 10% | ¹³C-labeled standards may offer slightly better precision due to reduced isotope effects. |
| Inter-day Precision (%CV) | < 15% | < 10% | Similar to intra-day precision, ¹³C standards can lead to improved long-term reproducibility. |
| Accuracy (% Bias) | ± 15% | ± 10% | Co-elution of ¹³C standards with the analyte can lead to more accurate correction for matrix effects. |
| Recovery (%) | 85 - 115% | 90 - 110% | Both are expected to show comparable recovery through the extraction process. |
| Chromatographic Shift | Possible | Negligible | Deuteration can sometimes lead to a slight shift in retention time compared to the native analyte. |
Note: The data for this compound is a composite from typical fatty acid validation studies. The data for Palmitoleic Acid-¹³C₁₆ is representative of the expected high performance of ¹³C-labeled internal standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of palmitoleic acid in human plasma using an internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a common method for extracting fatty acids from plasma.
Materials:
-
Human plasma
-
This compound internal standard solution (in ethanol)
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
Procedure:
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Palmitoleic Acid: Q1: 253.2 m/z → Q3: 253.2 m/z (or a specific fragment ion)
-
This compound: Q1: 267.3 m/z → Q3: 267.3 m/z (or a specific fragment ion)
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of palmitoleic acid in clinical samples using an internal standard.
Signaling Pathway of Palmitoleic Acid
Palmitoleic acid is not a typical signaling molecule with a defined receptor-pathway cascade but rather influences cellular processes through its incorporation into complex lipids and by modulating metabolic enzyme activity. The diagram below shows a simplified representation of its metabolic context.
Conclusion
This compound is a reliable and widely used internal standard for the quantification of palmitoleic acid in clinical samples. It demonstrates good performance in terms of linearity, precision, and accuracy. While ¹³C-labeled internal standards may offer theoretical advantages in minimizing chromatographic shifts and improving accuracy, deuterated standards like this compound provide a cost-effective and robust solution for most research and clinical applications. The choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy and the available budget. The provided experimental protocols offer a solid foundation for the development and validation of analytical methods for palmitoleic acid quantification.
A Comparative Guide to the Inter-Laboratory Measurement of Palmitoleic Acid-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Palmitoleic Acid-d14, a deuterated internal standard crucial for the accurate measurement of its unlabeled counterpart in various biological matrices. While a formal inter-laboratory study dedicated solely to this compound is not publicly available, this document synthesizes data from established methods for fatty acid analysis, offering a benchmark for performance and detailed experimental protocols. The focus is on the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Performance Characteristics of Fatty Acid Analysis Methods
The following tables summarize the performance characteristics of GC-MS and LC-MS methods for the analysis of fatty acids, including those similar in structure and chemical properties to this compound. These values can be considered representative targets for the validation of an analytical method for this compound.
Table 1: Comparison of GC-MS Method Performance for Fatty Acid Quantification
| Performance Characteristic | Method A: Derivatization with BSTFA | Method B: Derivatization with HMDS |
| Limit of Detection (LOD) | < 0.4 µg/g | < 0.4 µg/g |
| Limit of Quantitation (LOQ) | < 0.5 µg/g | < 0.5 µg/g |
| Linearity (R²) | 0.9961 - 0.9992 | 0.9961 - 0.9992 |
| Intra-day Precision (RSD%) | < 3.5% | < 2.7% |
| Inter-day Precision (RSD%) | < 5.9% | < 6.1% |
| Data synthesized from a study on the analysis of free fatty acids and metal soaps in paint samples[1]. |
Table 2: Comparison of LC-MS Method Performance for Fatty Acid Quantification
| Performance Characteristic | Method C: UPLC-MS/MS | Method D: LC-HRMS |
| Limit of Detection (LOD) | 5 - 100 nM | 5 ng/mL (median) |
| Lower Limit of Quantitation (LLOQ) | ≤ 75 nM | Not explicitly stated |
| Linearity (Dynamic Range) | Not explicitly stated | 100-fold |
| Precision (RSD%) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | Consistent and reproducible | Not explicitly stated |
| Data synthesized from studies on the quantification of fatty acids in biological samples[2][3]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. The following sections outline typical experimental protocols for GC-MS and LC-MS analysis of fatty acids, which are applicable to this compound.
GC-MS Analysis of Fatty Acids (as Methyl Esters)
This protocol involves the extraction of lipids, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol or the Folch method.
-
Transesterification: The extracted lipids are converted to FAMEs using a catalyst. Common methods include:
-
Acid-catalyzed methylation: Using methanolic HCl or BF₃/methanol.
-
Base-catalyzed transesterification: Using sodium methoxide or methanolic KOH. This method is generally faster and occurs at milder temperatures[4].
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: Fused silica capillary column, such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1].
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 2 min), ramp to 280°C at 20 °C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Data Acquisition: Full scan mode (m/z 50-700) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
LC-MS Analysis of Free Fatty Acids
This protocol allows for the direct analysis of free fatty acids without derivatization.
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated with a solvent like acetonitrile.
-
Liquid-Liquid Extraction: Fatty acids are extracted using a solvent system such as hexane/isopropanol or methyl tert-butyl ether (MTBE).
-
Solid-Phase Extraction (SPE): Can be used for sample cleanup and concentration of fatty acids.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or similar.
-
Column: Reversed-phase C8 or C18 column (e.g., 100 x 2.1 mm, 2.6 µm core-shell particle).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically 200-400 µL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or full scan with high resolution for untargeted analysis.
-
Mandatory Visualization
Signaling Pathway Involving Palmitoleic Acid
Palmitoleic acid is recognized as a lipokine that can influence metabolic signaling pathways, particularly those related to insulin sensitivity and inflammation. The diagram below illustrates a simplified overview of its potential role in cellular signaling.
Experimental Workflow for this compound Measurement
The following diagram outlines the general workflow for the quantification of this compound as an internal standard in a biological sample using either GC-MS or LC-MS.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipid Analysis: Palmitoleic Acid-d14 vs. Other Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is paramount in various fields of research, from elucidating disease mechanisms to developing novel therapeutics. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based lipidomics. This guide provides an objective comparison of Palmitoleic Acid-d14, a stable isotope-labeled internal standard, with other commonly used standards, supported by established analytical principles.
The Gold Standard: Stable Isotope Dilution
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency and fragmentation patterns. This ensures that any variations during sample preparation, extraction, and analysis affect both the analyte and the standard equally, leading to highly accurate and precise quantification. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in lipid analysis because they are chemically and physically almost identical to their endogenous, unlabeled counterparts.[1]
Performance Comparison: this compound vs. Alternative Standards
While direct head-to-head quantitative performance data for this compound against other standards is not extensively available in published literature, the advantages of using a deuterated standard are well-established. The following table summarizes the key performance characteristics based on the principles of mass spectrometry and findings from studies comparing different types of internal standards.
| Performance Metric | This compound (Deuterated Standard) | Odd-Chain Fatty Acids (e.g., C17:0) | Other Non-Isotopically Labeled Standards |
| Chemical & Physical Similarity | Nearly identical to endogenous palmitoleic acid. | Structurally similar but differs in chain length. | May have significantly different chemical properties (e.g., polarity, volatility). |
| Co-elution with Analyte | Co-elutes almost perfectly with palmitoleic acid. | Elutes at a different retention time. | Retention time can vary significantly from the analyte. |
| Ionization Efficiency | Identical to palmitoleic acid, minimizing matrix effects. | Similar but not identical ionization efficiency. | Ionization efficiency can be very different, leading to quantification errors. |
| Accuracy & Precision | High accuracy and precision due to correction for analyte loss at every step. | Generally good, but potential for bias due to differences in extraction and derivatization efficiency. | Lower accuracy and precision; may not adequately correct for analyte-specific losses. |
| Correction for Matrix Effects | Excellent correction for ion suppression or enhancement. | Partial correction for matrix effects. | Poor correction for matrix effects. |
| Potential for Endogenous Interference | No endogenous interference due to mass difference. | Can be present endogenously in some samples, complicating quantification. | May be present in the sample, leading to inaccurate results. |
Note: The use of an alternative internal standard with a structure different from the analyte can lead to a median increase in measurement variance of up to 141%.[2]
Experimental Protocols
The following are generalized experimental protocols for the quantification of palmitoleic acid using an internal standard. The specific parameters may need to be optimized for your particular instrumentation and sample type.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of this compound solution.
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method.[3]
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Derivatization (for GC-MS Analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids need to be derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).
-
Methylation: Add a methylating agent, such as boron trifluoride-methanol solution (BF3-MeOH), and heat the mixture.
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Drying: Collect the organic layer and evaporate the solvent.
-
Reconstitution: Reconstitute the FAMEs in a solvent suitable for GC-MS injection.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often be performed without derivatization.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the mobile phase (e.g., methanol/isopropanol).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, isopropanol) is typically employed.[4][5]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.
-
MRM Transitions:
-
Palmitoleic Acid: m/z 253.2 → specific fragment
-
This compound: m/z 267.3 → specific fragment
-
-
Visualizing Key Processes
To better understand the analytical workflow and the biological context of palmitoleic acid, the following diagrams have been generated.
Caption: A generalized experimental workflow for the quantification of palmitoleic acid.
Caption: The biosynthesis of palmitoleic acid from palmitic acid.
Conclusion
For the highest accuracy and precision in the quantification of palmitoleic acid, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the best practice. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for variations throughout the analytical process. While odd-chain fatty acids can be a viable alternative in some applications, they are more susceptible to quantification errors due to differences in their chemical behavior. The selection of an internal standard should always be carefully considered and validated for the specific analytical method and biological matrix being investigated.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iris.unitn.it [iris.unitn.it]
Safety Operating Guide
Proper Disposal of Palmitoleic Acid-d14: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedural information for the safe and compliant disposal of Palmitoleic Acid-d14. Given that this deuterated fatty acid is commonly supplied in an ethanol solution, the disposal protocol primarily addresses the handling of flammable liquid waste. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, it is prudent to handle it with standard laboratory precautions.[1] The primary hazard is associated with the ethanol solvent, which is flammable. Always handle the substance in a well-ventilated area, away from heat, sparks, or open flames.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid[3] |
| CAS Number | 184708-66-5[3] |
| Molecular Formula | C₁₆H₁₆D₁₄O₂[3] |
| Molecular Weight | 268.49 g/mol |
| Typical Form | Solution in ethanol |
| Boiling Point | 363.6 °C at 760 mmHg (Predicted) |
| Flash Point | 239.2 °C (Predicted) |
Step-by-Step Disposal Protocol
The disposal of this compound, particularly when in an ethanol solution, must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain.
Experimental Protocol: Hazardous Waste Collection
Objective: To safely collect and store this compound waste for proper disposal.
Materials:
-
Designated hazardous waste container (compatible with flammable liquids, e.g., glass or polyethylene)
-
Hazardous waste label/tag provided by your institution's Environmental Health & Safety (EHS) department
-
Secondary containment bin (a larger, chemically resistant container)
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Preparation:
-
Obtain a clean, empty, and appropriate waste container. Ensure it has a secure, leak-proof screw cap.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Labeling:
-
Clearly write the full chemical names of all components on the label. Do not use abbreviations.
-
For this compound in ethanol, list both "this compound" and "Ethanol".
-
Estimate and record the percentage of each component.
-
Fill in all other required information on the label, such as the lab location and responsible person.
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the labeled container.
-
Keep the waste container securely capped at all times, except when adding waste. This prevents the release of flammable vapors.
-
-
Proper Storage:
-
Place the waste container in a designated "Satellite Accumulation Area," such as a chemical fume hood or a flammable storage cabinet.
-
The waste container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregate this waste from incompatible materials, such as oxidizing agents (e.g., nitric acid, bleach), to prevent dangerous reactions.
-
-
Request for Disposal:
-
Do not overfill the container; a good practice is to fill it to no more than 80-90% capacity.
-
Once the container is full, complete the "date full" section on the label.
-
Arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste contractor in accordance with your facility's procedures.
-
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The first rinse must be collected and disposed of as hazardous waste by adding it to your flammable waste container.
-
After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled, depending on institutional policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Palmitoleic Acid-d14
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the operational use and disposal of Palmitoleic Acid-d14.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: (9Z)-hexadecenoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14 acid, FA 16:1-d14, 9-cis-Hexadecenoic Acid-d14[1][4]
This compound is a deuterated form of palmitoleic acid, commonly used as an internal standard for its quantification in mass spectrometry applications. While some safety data sheets classify it as not a hazardous substance or mixture, it should be handled with care as it has not been fully validated for medical applications and is intended for research use only.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for any signs of degradation or perforation before use and replaced immediately if contamination is suspected.
-
Respiratory Protection: While not always required if working in a well-ventilated area, a respirator may be necessary if aerosols are generated or ventilation is inadequate.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron or suit.
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
- Ensure that a safety shower and eyewash station are readily accessible.
- Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
- Confirm that all necessary PPE is available and in good condition.
- Review the Safety Data Sheet (SDS) for this compound before starting any work.
2. Handling Procedure:
- Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
- This compound is often supplied as a solution in ethanol. Handle it away from open flames or other ignition sources.
- Use appropriate tools (e.g., micropipettes) to handle the solution to avoid direct contact.
- Avoid the formation of aerosols.
- If the solvent needs to be changed, evaporate the ethanol under a gentle stream of nitrogen and immediately add the solvent of choice.
3. Post-Handling Procedures:
- Tightly seal the container after use to prevent solvent evaporation and contamination.
- Store the product at its recommended temperature, typically -20°C, in a dry and well-ventilated place.
- Clean the work area thoroughly after handling.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless it is chemically compatible.
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not pour down the drain. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Contaminated Materials: Absorb any spills with an inert material (e.g., sand, diatomite) and place it in the hazardous waste container for disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆D₁₄O₂ | |
| Molecular Weight | 268.4 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₁₄) | |
| Storage Temperature | -20°C | |
| Stability | ≥ 1 year |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
